Ont-093
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-[4-[(E)-3-ethoxyprop-1-enyl]phenyl]-4-[4-(propan-2-ylamino)phenyl]-1H-imidazol-5-yl]-N-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O/c1-6-37-21-7-8-24-9-11-27(12-10-24)32-35-30(25-13-17-28(18-14-25)33-22(2)3)31(36-32)26-15-19-29(20-16-26)34-23(4)5/h7-20,22-23,33-34H,6,21H2,1-5H3,(H,35,36)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJCLODJSVZNQA-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC=CC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC/C=C/C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)NC(C)C)C4=CC=C(C=C4)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216227-54-2 | |
| Record name | ONT 093 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216227542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ONT-093 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ONT-093 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2WD2XC83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Ont-093
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ont-093, a potent and selective inhibitor of P-glycoprotein (P-gp). The information presented herein is synthesized from preclinical and early clinical research, offering valuable insights for professionals in the fields of oncology, pharmacology, and drug development.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound, also known as OC144-093, functions as a highly potent, orally bioavailable, and non-competitive inhibitor of P-glycoprotein (P-gp or MDR1), a member of the ATP-binding cassette (ABC) transporter superfamily.[1][2][3][4][5] P-gp is a 170 kDa transmembrane protein that acts as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse xenobiotics, including many chemotherapeutic agents, out of cells.
The overexpression of P-gp in cancer cells is a primary mechanism of multidrug resistance (MDR), which leads to the failure of chemotherapy. By inhibiting P-gp, this compound effectively blocks the efflux of anticancer drugs from tumor cells, thereby increasing their intracellular concentration and restoring their cytotoxic efficacy.
The inhibitory action of this compound is highly specific to P-gp. Studies have shown that it does not affect the function of other multidrug resistance-associated proteins, such as MRP-1. Furthermore, it exhibits low intrinsic cytotoxicity, a critical feature for a successful MDR reversal agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishment of in vitro P-glycoprotein inhibition assay and its exclusion criteria to assess the risk of drug-drug interaction at the drug discovery stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bmglabtech.com [bmglabtech.com]
Technical Guide: The P-glycoprotein Inhibition Pathway of ONT-093
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs.[1] Its overexpression in tumor cells leads to the active efflux of chemotherapeutic agents, reducing their intracellular concentration and efficacy.[2][3] ONT-093 (also known as OC144-093) is a potent, third-generation, orally bioavailable P-gp inhibitor designed to reverse MDR and enhance the therapeutic window of co-administered P-gp substrate drugs.[4][5] This technical guide provides an in-depth overview of the P-glycoprotein inhibition pathway of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to P-glycoprotein and Multidrug Resistance
P-glycoprotein is an ATP-dependent efflux pump with broad substrate specificity, encoded by the MDR1 gene in humans. It is expressed in various tissues with excretory functions, such as the liver, kidneys, and intestines, and forms a critical component of the blood-brain barrier. In cancer cells, P-gp recognizes and actively transports a wide range of structurally diverse cytotoxic drugs, including taxanes, anthracyclines, and vinca alkaloids, out of the cell, thereby conferring resistance to these agents. The development of P-gp inhibitors aims to block this efflux mechanism, thereby increasing the intracellular accumulation and efficacy of anticancer drugs.
This compound: A Third-Generation P-glycoprotein Inhibitor
This compound is a novel substituted diarylimidazole that acts as a specific and potent P-gp inhibitor. As a third-generation inhibitor, it was developed to have high specificity and low toxicity compared to earlier generations of P-gp modulators. Preclinical studies have demonstrated that this compound can reverse multidrug resistance at nanomolar concentrations.
Mechanism of Action: The P-glycoprotein Inhibition Pathway
The primary mechanism by which this compound inhibits P-glycoprotein involves direct interaction with the transporter, leading to the inhibition of its ATPase activity. ATP hydrolysis provides the energy for the conformational changes required for drug efflux. By interfering with this process, this compound effectively blocks the pump's function. Additionally, studies have shown that this compound can block the binding of other substrates, such as [3H]azidopine, to P-gp, suggesting competitive or allosteric inhibition at the drug-binding site.
Quantitative Data on this compound Efficacy
The potency and effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Notes |
|---|---|---|---|
| EC50 (MDR Reversal) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | Reversal of resistance to doxorubicin, paclitaxel, and vinblastine. |
| Cytostatic IC50 | >60 µM (average) | 15 normal and tumor cell lines | Demonstrates low intrinsic cytotoxicity. |
Table 2: Phase I Clinical Trial of this compound with Paclitaxel
| Parameter | Dose Level 4 | Notes |
|---|---|---|
| This compound Dose | 500 mg | Administered before and after paclitaxel. |
| Paclitaxel Dose | 175 mg/m² | Intravenous administration. |
| Number of Patients | 6 | In this dose cohort. |
| Paclitaxel AUC Increase | 45-65% | Observed in 4 of 6 patients in Cycle 2 vs. Cycle 1 (paclitaxel alone). |
| Mean Cmax of this compound | 9 µM (range 5-15 µM) | 3- to 5-fold higher than in single-agent studies. |
| Dose-Limiting Toxicity | Febrile neutropenia | Primarily attributed to increased paclitaxel exposure. |
Table 3: Oral Bioavailability Study of Docetaxel with this compound
| Parameter | Oral Docetaxel (100 mg) + Oral this compound (500 mg) | IV Docetaxel (100 mg) |
|---|---|---|
| Number of Patients | 12 | Crossover study design. |
| Apparent Relative Oral Bioavailability | 26 ± 8% | Compared to IV administration. |
| Cmax (ng/mL) | 415 ± 255 | 2124 ± 1054 |
| AUC0-inf (ng·h/mL) | 844 ± 753 | 2571 ± 1598 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key assays used to evaluate P-gp inhibitors like this compound.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of a test compound. P-gp substrates often stimulate ATPase activity, while inhibitors block it.
Objective: To determine if this compound inhibits the ATPase function of P-gp.
Materials:
-
P-gp-expressing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus carrying the MDR1 cDNA).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA.
-
ATP solution: 100 mM ATP in assay buffer.
-
Test compound (this compound) at various concentrations.
-
P-gp substrate (e.g., Verapamil) as a positive control for stimulation.
-
Sodium orthovanadate (Na3VO4) as a P-gp ATPase inhibitor.
-
Reagent for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.
-
96-well microplate and plate reader.
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
In a 96-well plate, add the test compound (this compound) at a range of concentrations to the appropriate wells. Include wells for a positive control (verapamil), a negative control (vehicle), and a vanadate-treated control (to measure P-gp specific activity).
-
Add the P-gp membrane vesicles to each well and incubate for 5 minutes at 37°C to allow the compound to interact with the transporter.
-
Initiate the reaction by adding MgATP to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding the colorimetric phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for malachite green).
-
Calculate the vanadate-sensitive ATPase activity and determine the concentration of this compound that causes 50% inhibition (IC50).
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.
Objective: To assess the functional inhibition of P-gp by this compound in living cells.
Materials:
-
P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental non-overexpressing cell line (e.g., MCF-7).
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS).
-
Rhodamine 123 stock solution.
-
Test compound (this compound) at various concentrations.
-
Positive control inhibitor (e.g., Verapamil).
-
Phosphate-buffered saline (PBS).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader or flow cytometer.
Procedure:
-
Seed the P-gp overexpressing cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds in serum-free medium for 1 hour at 37°C.
-
Add Rhodamine 123 to a final concentration of ~5 µM and incubate for another 30-60 minutes at 37°C to allow for substrate loading.
-
Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
-
Add fresh, pre-warmed medium (containing the respective concentrations of this compound or controls) and incubate for 1-2 hours at 37°C to allow for drug efflux.
-
Wash the cells again with ice-cold PBS.
-
Lyse the cells with a lysis buffer (e.g., 1% Triton X-100).
-
Measure the intracellular fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Increased fluorescence in this compound-treated cells compared to untreated cells indicates inhibition of Rhodamine 123 efflux.
Experimental and Logical Workflow
The evaluation of a P-gp inhibitor like this compound typically follows a structured workflow, from initial in vitro screening to in vivo and clinical validation.
Conclusion
This compound is a potent, third-generation P-glycoprotein inhibitor that has demonstrated significant promise in overcoming multidrug resistance. Its mechanism of action is centered on the direct inhibition of P-gp's ATPase activity, which prevents the efflux of co-administered chemotherapeutic agents. This leads to increased intracellular drug concentrations and enhanced cytotoxicity in resistant cancer cells. Quantitative data from both preclinical and clinical studies support its efficacy in modulating the pharmacokinetics of P-gp substrates like paclitaxel and docetaxel. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel P-gp inhibitors, which remain a critical area of research in oncology and drug development.
References
- 1. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodamine 123 efflux assay [bio-protocol.org]
- 3. tandfonline.com [tandfonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
An In-Depth Technical Guide to OC 144-093: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of OC 144-093 (also known as ONT-093), a potent and specific third-generation, non-competitive inhibitor of P-glycoprotein (P-gp).[1][2][3] All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Chemical Structure and Identification
OC 144-093 is a substituted diarylimidazole.[4][5] Its chemical identity is defined by the following identifiers:
| Identifier | Value |
| IUPAC Name | (E)-4,4'-(2-(4-(3-ethoxyprop-1-en-1-yl)phenyl)-1H-imidazole-4,5-diyl)bis(N-isopropylaniline) |
| CAS Number | 216227-54-2 |
| Molecular Formula | C₃₂H₃₈N₄O |
| SMILES | CCOC/C=C/c1ccc(cc1)c2nc(c(n2)c3ccc(cc3)NC(C)C)c4ccc(cc4)NC(C)C |
Physicochemical and Biological Properties
OC 144-093 exhibits specific physicochemical and biological properties that are critical to its function as a P-glycoprotein inhibitor.
Table 1: Physicochemical Properties of OC 144-093
| Property | Value | Source |
| Molecular Weight | 494.67 g/mol | |
| Appearance | Light yellow to orange solid | - |
| Solubility | Soluble in DMSO | - |
Table 2: Biological and Pharmacokinetic Properties of OC 144-093
| Property | Value | Species/System | Source |
| Average EC₅₀ for MDR Reversal | 0.032 µM (32 nM) | Human cancer cell lines | |
| Average Cytostatic IC₅₀ | >60 µM | 15 different cell types | |
| Oral Bioavailability | >50% | Rodents and Dogs | |
| Metabolism | Major metabolite is the O-deethylated derivative | Human liver microsomes | - |
Mechanism of Action: P-glycoprotein Inhibition
The primary mechanism of action of OC 144-093 is the potent and specific inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is a key contributor to multidrug resistance (MDR) in cancer cells by actively effluxing a broad range of chemotherapeutic agents. OC 144-093 reverses this resistance, thereby sensitizing cancer cells to treatment.
OC 144-093 has been shown to directly interact with P-gp, inhibiting its ATPase activity and blocking the binding of other P-gp substrates, such as [³H]azidopine. Unlike some other P-gp inhibitors, OC 144-093 does not significantly affect the pharmacokinetics of co-administered drugs that are also P-gp substrates, such as paclitaxel, at therapeutic concentrations.
The interaction of OC 144-093 with P-gp does not appear to directly involve the modulation of intracellular signaling pathways. Extensive research indicates a direct inhibitory action on the transporter protein itself.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize OC 144-093. For full, unabridged protocols, consulting the primary literature is recommended.
In Vitro Multidrug Resistance (MDR) Reversal Assay
This assay determines the concentration of OC 144-093 required to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent.
Principle: P-gp overexpressing MDR cells are resistant to certain chemotherapeutic drugs. A successful P-gp inhibitor will block the efflux of the drug, leading to increased intracellular concentration and cell death. Cell viability is typically measured using assays like the MTT or Calcein AM assay.
General Protocol (MTT Assay):
-
Cell Seeding: Seed P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their drug-sensitive parental cell line in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, paclitaxel) and OC 144-093 in culture medium.
-
Treatment: Treat the cells with the chemotherapeutic agent alone or in combination with various concentrations of OC 144-093. Include appropriate controls (untreated cells, vehicle control).
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effect of the chemotherapeutic agent (typically 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) of OC 144-093, which is the concentration that restores 50% of the sensitivity of the resistant cells to the chemotherapeutic agent.
P-glycoprotein ATPase Activity Assay
This assay measures the effect of OC 144-093 on the ATP hydrolysis activity of P-gp, which is essential for its drug efflux function.
Principle: P-gp is an ATPase that hydrolyzes ATP to power the transport of substrates. The rate of ATP hydrolysis can be measured by quantifying the amount of inorganic phosphate (Pi) released. P-gp inhibitors can either stimulate or inhibit this ATPase activity.
General Protocol:
-
Membrane Preparation: Use membrane vesicles prepared from cells overexpressing P-gp (e.g., Sf9 insect cells).
-
Reaction Mixture: Prepare a reaction buffer containing ATP, magnesium ions, and an ATP regenerating system.
-
Compound Addition: Add various concentrations of OC 144-093 to the reaction mixture. Include a known P-gp substrate (e.g., verapamil) as a positive control for stimulation and sodium orthovanadate as a positive control for inhibition.
-
Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture to start the reaction.
-
Incubation: Incubate at 37°C for a defined period.
-
Stop Reaction: Stop the reaction by adding a solution that also allows for the colorimetric detection of inorganic phosphate (e.g., a solution containing malachite green and ammonium molybdate).
-
Color Development and Measurement: Allow color to develop and measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Determine the effect of OC 144-093 on the basal and substrate-stimulated ATPase activity of P-gp.
Cytotoxicity Assay
This assay determines the intrinsic toxicity of OC 144-093 on various cell lines.
Principle: This assay is similar to the MDR reversal assay but is performed in the absence of any chemotherapeutic agent to assess the effect of OC 144-093 alone on cell viability.
General Protocol:
-
Cell Seeding: Seed a panel of cell lines (including both P-gp expressing and non-expressing cells) in 96-well plates.
-
Compound Preparation: Prepare serial dilutions of OC 144-093 in culture medium.
-
Treatment: Treat the cells with various concentrations of OC 144-093.
-
Incubation: Incubate the plates for a standard period (e.g., 72 hours).
-
Cell Viability Measurement: Use a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the percentage of viable cells.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of OC 144-093 that causes a 50% reduction in cell viability.
Conclusion
OC 144-093 is a well-characterized, potent, and specific inhibitor of P-glycoprotein. Its favorable preclinical profile, including high oral bioavailability and low intrinsic cytotoxicity, made it a promising candidate for overcoming multidrug resistance in cancer therapy. The experimental protocols outlined in this guide provide a foundation for the continued investigation of P-gp inhibitors and their role in drug development. The provided diagrams illustrate the fundamental mechanism of action and the workflows for key in vitro assays. This technical guide serves as a valuable resource for researchers in the fields of oncology, pharmacology, and medicinal chemistry.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. scielo.br [scielo.br]
- 3. Frontiers | Nanodrug delivery in reversing multidrug resistance in cancer cells [frontiersin.org]
- 4. Signal transduction pathways and transcriptional mechanisms of ABCB1/Pgp-mediated multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Ont-093: A Technical Whitepaper on the Discovery and Synthesis of a Novel P-glycoprotein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ont-093 (also known as OC144-093) is a potent, orally bioavailable, small-molecule inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer chemotherapy.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. The document includes detailed experimental protocols for key biological assays and summarizes quantitative data in structured tables for ease of reference. Visualizations of the relevant signaling pathway and experimental workflows are provided to facilitate understanding.
Discovery
This compound was identified through a high-throughput screening approach utilizing a proprietary solid-phase combinatorial chemistry platform known as the OntoBLOCK system.[1] This technology enabled the rapid generation of a large and diverse library of substituted diarylimidazole compounds.[1] The library was then screened in cell-based assays to identify potent inhibitors of P-gp-mediated multidrug resistance. This compound emerged as a lead candidate due to its high potency in reversing MDR to various chemotherapeutic agents, including paclitaxel, doxorubicin, and vinblastine, in multiple human cancer cell lines.[1]
Synthesis
While the specific, detailed synthetic route for this compound is proprietary, the compound is a substituted diarylimidazole. Its discovery via the OntoBLOCK system suggests a modular synthesis approach common in combinatorial chemistry.
Conceptual Synthesis Workflow:
The following diagram illustrates a conceptual workflow for the solid-phase synthesis of a diarylimidazole library, from which a compound like this compound could be identified.
This method involves the sequential addition of chemical building blocks to a solid support, followed by cyclization to form the imidazole core. The final compounds are then cleaved from the support, purified, and screened for biological activity.
Mechanism of Action: P-glycoprotein Inhibition
This compound exerts its therapeutic effect by directly inhibiting the function of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter. P-gp is an efflux pump that is overexpressed in many cancer cells and actively transports a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.
This compound has been shown to block the binding of substrates to P-gp and inhibit its ATPase activity, which is essential for the energy-dependent transport process. By inhibiting P-gp, this compound restores the intracellular accumulation of cytotoxic agents in resistant cancer cells, sensitizing them to the effects of chemotherapy.
P-glycoprotein Efflux Pump Signaling Pathway:
The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.
Biological and Pharmacokinetic Data
This compound has demonstrated potent activity in reversing multidrug resistance in a variety of cancer cell lines. It is also characterized by favorable pharmacokinetic properties, including good oral bioavailability.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| Average EC50 for MDR Reversal | 0.032 µM | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | |
| Cytostatic IC50 | >60 µM | 15 normal, non-transformed, or tumor cell lines |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability | Reference |
| Rodents | >50% | |
| Dogs | >50% |
Table 3: Phase I Clinical Pharmacokinetic Data of this compound (in combination with paclitaxel)
| Dose Level | This compound Dose | Paclitaxel Dose | Mean Cmax of this compound | Paclitaxel AUC Increase | Reference |
| 1-3 | 300-500 mg | 150-175 mg/m² | Not specified | No significant change | |
| 4 | 500 mg | 175 mg/m² | 9 µM (range 5-15 µM) | 45-65% |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the ability of a compound to modulate the ATP hydrolysis activity of P-gp, which is essential for its transport function.
Materials:
-
Purified P-gp membrane vesicles
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)
-
Test compound (this compound) dissolved in DMSO
-
Phosphate standard solution
-
Malachite green reagent
Procedure:
-
Prepare a reaction mixture containing assay buffer and P-gp membrane vesicles.
-
Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (DMSO) should also be included.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 5 mM ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate (Pi) released.
-
Generate a standard curve using the phosphate standard solution to determine the concentration of Pi in the samples.
-
Calculate the specific ATPase activity and determine the effect of this compound on P-gp's enzymatic function.
Workflow for P-gp ATPase Activity Assay:
In Vitro Multidrug Resistance (MDR) Reversal Assay
This cell-based assay determines the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in a P-gp-overexpressing, drug-resistant cancer cell line.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., MCF-7/ADR) and its parental, drug-sensitive cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed both the resistant and sensitive cell lines into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions (e.g., absorbance for MTT, luminescence for CellTiter-Glo®).
-
Calculate the cell viability for each treatment condition and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%).
-
The reversal fold is calculated as the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound in the resistant cell line.
Conclusion
This compound is a potent and orally bioavailable P-glycoprotein inhibitor discovered through a sophisticated combinatorial chemistry and high-throughput screening process. Its ability to reverse multidrug resistance in preclinical models and its acceptable safety profile in early clinical trials highlight its potential as an adjunct to chemotherapy for the treatment of drug-resistant cancers. Further clinical development is warranted to fully elucidate its therapeutic utility.
References
ONT-093: A Selective P-glycoprotein Inhibitor for Reversing Multidrug Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ONT-093, also known as OC144-093, is a potent and selective, orally bioavailable inhibitor of P-glycoprotein (P-gp), a key transporter protein implicated in multidrug resistance (MDR) in cancer.[1][2] Overexpression of P-gp, encoded by the ABCB1 (or MDR1) gene, in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[3][4] this compound has been investigated for its potential to reverse this resistance and enhance the oral bioavailability of P-gp substrate drugs.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-gp. It directly interacts with the transporter, inhibiting its ATPase activity, which is essential for the energy-dependent efflux of substrates. By blocking P-gp, this compound increases the intracellular accumulation and retention of co-administered anticancer drugs in resistant cancer cells, thereby restoring their cytotoxic effects. Preclinical studies have demonstrated that this compound is highly selective for P-gp and does not significantly inhibit other ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 1 (MRP-1).
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| P-gp ATPase Inhibition (IC50) | 0.16 µM | P-gp-mediated ATPase activity | |
| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | |
| Cytotoxicity (IC50) | >60 µM | 15 normal, non-transformed, and tumor cell lines |
Table 2: Clinical Pharmacokinetics of this compound in Combination with Paclitaxel (Phase I Study)
| Dose Level | This compound Dose | Paclitaxel Dose (mg/m²) | Number of Patients | Key Findings |
| 1-3 | 300-500 mg | 150-175 | 12 | No significant change in paclitaxel plasma pharmacokinetic parameters between cycles. |
| 4 | 500 mg | 175 | 6 | 45-65% increase in paclitaxel AUC in 4 of 6 patients. |
| This compound Cmax (at Dose Level 4) | 9 µM (range 5-15 µM) | 6 | 3- to 5-fold higher than in single-agent studies. |
Table 3: Pharmacokinetic Parameters of Oral Docetaxel with and without Oral this compound
| Treatment | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Apparent Relative Oral Bioavailability |
| 100 mg oral docetaxel + 500 mg oral this compound | 415 ± 255 | 844 ± 753 | 26 ± 8% |
| 100 mg i.v. docetaxel | 2124 ± 1054 | 2571 ± 1598 | - |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)
-
ATP solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
Phosphate standard solution
-
Reagent for detecting inorganic phosphate (e.g., a malachite green-based reagent)
-
Test compound (this compound) and control inhibitors (e.g., verapamil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Add the P-gp membrane vesicles to the wells of a 96-well plate.
-
Add the test compounds or controls to the wells containing the membranes and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding a solution of MgATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of inorganic phosphate released in each well and determine the percent inhibition of ATPase activity by this compound at different concentrations.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Rhodamine 123 Efflux Assay
This cell-based assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123.
Materials:
-
P-gp-overexpressing cells (e.g., MCF7/ADR) and a parental sensitive cell line (e.g., MCF7)
-
Rhodamine 123 solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Test compound (this compound) and control inhibitors (e.g., verapamil)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed the P-gp-overexpressing and parental cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or control compounds for a specified time (e.g., 1 hour).
-
Add rhodamine 123 to the wells and incubate for a period (e.g., 30-60 minutes) to allow for substrate accumulation.
-
Wash the cells with ice-cold PBS to remove extracellular rhodamine 123.
-
Add fresh medium (with or without the inhibitor) and incubate for a further period (e.g., 1-2 hours) to allow for efflux.
-
Measure the intracellular fluorescence of rhodamine 123 using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm) or by flow cytometry.
-
Calculate the percent increase in rhodamine 123 accumulation in the presence of this compound compared to the untreated control.
-
Determine the EC50 value for the reversal of rhodamine 123 efflux.
Visualizations
Signaling Pathways and Regulatory Mechanisms
The expression of the MDR1 gene, which encodes P-gp, is regulated by a complex network of signaling pathways and transcription factors.
Caption: Regulation of P-gp expression through various signaling pathways.
Experimental Workflow for P-gp Inhibition Assay
The following diagram illustrates the general workflow for an in vitro P-gp inhibition assay.
Caption: Workflow for a cell-based P-gp inhibition assay.
Logical Relationship of this compound Action
This diagram depicts the logical relationship between this compound, P-gp, and the reversal of multidrug resistance.
Caption: Logical flow of this compound's effect on multidrug resistance.
Conclusion
This compound is a well-characterized, selective, and potent inhibitor of P-glycoprotein. The data presented in this guide highlight its ability to reverse multidrug resistance in vitro and to enhance the systemic exposure of co-administered P-gp substrate drugs in clinical settings. The detailed experimental protocols and visual diagrams provide a valuable resource for researchers and drug development professionals working on strategies to overcome P-gp-mediated drug resistance in cancer and other therapeutic areas. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with various chemotherapeutic agents.
References
In Vitro Characterization of Ont-093: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ont-093, also known as OC-144-093, is a potent and selective inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells. This technical guide provides an in-depth overview of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and relevant signaling pathways.
Core Data Presentation
The in vitro activity of this compound has been quantified across several key parameters, demonstrating its efficacy and selectivity as a P-gp inhibitor.
| Parameter | Value | Cell Lines / Conditions | Reference |
| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | [1] |
| Specific Chemotherapeutics | Doxorubicin, paclitaxel, and vinblastine | [1] | |
| Cytotoxicity (IC50) | >60 µM (average) | 15 normal, non-transformed, or tumor cell lines | [1] |
| P-gp Binding | Blocks [3H]azidopine binding | P-gp expressing membranes | [1] |
| P-gp ATPase Activity | Inhibits P-gp ATPase activity | P-gp expressing membranes | [1] |
| MRP-1 Activity | No effect | Cells expressing Multidrug Resistance-Associated Protein 1 (MRP-1) |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the direct inhibition of the P-glycoprotein efflux pump. P-gp is an ATP-dependent transporter that actively removes a wide range of cytotoxic drugs from cancer cells, thereby conferring multidrug resistance. By inhibiting P-gp, this compound increases the intracellular concentration of these drugs, restoring their therapeutic efficacy.
The expression and function of P-glycoprotein are regulated by a complex network of signaling pathways. Understanding these pathways provides context for the therapeutic application of P-gp inhibitors like this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
P-glycoprotein ATPase Activity Assay
This assay measures the ATP hydrolysis by P-gp in the presence and absence of this compound. P-gp's drug-stimulated ATPase activity is an indicator of its transport function.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Utilize membrane vesicles prepared from cells overexpressing human P-gp.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane preparation to a reaction buffer.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include a positive control (e.g., verapamil) and a negative control (vehicle).
-
Reaction Initiation: Initiate the ATPase reaction by adding a solution of MgATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-40 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as a malachite green-based assay.
-
Data Analysis: Determine the concentration of this compound that inhibits P-gp ATPase activity by 50% (IC50) by plotting the percentage of inhibition against the log concentration of the compound.
[3H]Azidopine Binding Assay
This competitive radioligand binding assay assesses the ability of this compound to displace a known P-gp substrate, [3H]azidopine, from its binding site on the transporter.
Methodology:
-
Membrane Preparation: Use membrane vesicles from cells overexpressing P-gp.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Reaction Mixture: In microcentrifuge tubes or a 96-well filter plate, combine the P-gp membranes, a fixed concentration of [3H]azidopine, and varying concentrations of this compound or a non-labeled competitor (for non-specific binding determination).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the inhibitory concentration (IC50) of this compound required to displace 50% of the specifically bound [3H]azidopine.
Multidrug Resistance (MDR) Reversal Assay
This cell-based assay evaluates the ability of this compound to restore the cytotoxicity of chemotherapeutic agents in MDR cancer cells that overexpress P-gp.
Methodology:
-
Cell Culture: Culture P-gp-overexpressing MDR cancer cells and their drug-sensitive parental counterparts in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel, or vinblastine) in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubation: Incubate the plates for a period that allows for the cytotoxic effects of the chemotherapeutic agent to manifest (typically 48-72 hours).
-
Cell Viability Assessment: Determine cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, followed by solubilization of the formazan crystals and measurement of the absorbance.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal of resistance is determined by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
In Vitro Cytotoxicity Assay
This assay determines the intrinsic cytotoxicity of this compound on various cell lines to ensure that the observed MDR reversal is not due to a synergistic cytotoxic effect.
Methodology:
-
Cell Culture and Seeding: Culture various cancer and non-cancer cell lines and seed them into 96-well plates.
-
Compound Treatment: Treat the cells with a wide range of concentrations of this compound alone.
-
Incubation: Incubate the plates for a standard duration (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using the MTT assay or a similar method.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (IC50) for each cell line.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and selective inhibitor of P-glycoprotein. It effectively reverses multidrug resistance to several common chemotherapeutic agents at nanomolar concentrations while exhibiting low intrinsic cytotoxicity. Its specific inhibition of P-gp's ATPase activity and substrate binding, with no effect on MRP-1, underscores its targeted mechanism of action. These findings establish this compound as a promising agent for overcoming P-gp-mediated multidrug resistance in cancer therapy.
References
Early-Stage Research on Ont-093: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ont-093, also known as OC144-093, is a novel, orally bioavailable small molecule inhibitor of P-glycoprotein (P-gp). Early-stage research has demonstrated its potential to reverse multidrug resistance (MDR) in cancer by blocking the P-gp efflux pump, thereby increasing the intracellular concentration of various chemotherapeutic agents. This technical guide synthesizes the available preclinical and Phase I clinical data on this compound, detailing its mechanism of action, pharmacological properties, and initial safety and efficacy findings. The information is intended to provide a comprehensive resource for researchers and drug development professionals interested in the potential therapeutic applications of P-gp inhibitors.
Core Mechanism of Action: P-glycoprotein Inhibition
This compound is a potent and selective inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter encoded by the ABCB1 (or MDR1) gene. P-gp is a transmembrane efflux pump that actively transports a wide range of structurally diverse compounds, including many anticancer drugs, out of cells. In cancer, overexpression of P-gp is a primary mechanism of multidrug resistance, leading to decreased intracellular drug accumulation and therapeutic failure.
This compound functions by directly interacting with P-gp, inhibiting its ATPase activity and blocking the binding of substrates.[1] This leads to the restoration of intracellular concentrations of co-administered chemotherapeutic agents that are P-gp substrates, thereby resensitizing resistant cancer cells to treatment. Preclinical studies have confirmed that this compound does not affect cells lacking P-gp expression or those expressing the multidrug resistance-associated protein (MRP-1), highlighting its specificity.[1]
Mechanism of Action of this compound
Preclinical Pharmacology
In Vitro Potency and Selectivity
This compound demonstrated significant potency in reversing MDR across a panel of human cancer cell lines expressing P-gp. The compound itself is not cytotoxic.
| Parameter | Cell Lines | Average Value | Reference |
| EC50 for MDR Reversal | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | 0.032 µM | [1] |
| Cytostatic IC50 | 15 normal, non-transformed, or tumor cell lines | >60 µM | [1][2] |
In Vivo Efficacy in Animal Models
In vivo studies using mouse models confirmed the ability of this compound to enhance the efficacy of chemotherapeutic agents in MDR tumors without a significant increase in toxicity.
| Animal Model | Treatment | Outcome | Reference |
| Mice with MDR P388 leukemia | Doxorubicin + this compound | >100% increase in lifespan | |
| Mice with MDR human breast and colon carcinoma xenografts | Paclitaxel + this compound | Significant enhancement of antitumor activity |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability.
| Species | Oral Bioavailability | Note | Reference |
| Rodents and Dogs | >50% | Did not alter the plasma pharmacokinetics of i.v.-administered paclitaxel. |
Clinical Development: Phase I Studies
This compound has been evaluated in Phase I clinical trials, both as a single agent and in combination with chemotherapy, to assess its safety, tolerability, and pharmacokinetics in humans.
Single-Agent Studies
Phase I trials in normal human volunteers showed that this compound was well-tolerated.
| Dose Range | Outcome | Reference |
| 300-500 mg | No dose-limiting toxicities |
Combination Therapy with Paclitaxel
A Phase I study evaluated this compound in combination with paclitaxel in patients with advanced cancer.
| This compound Dose | Paclitaxel Dose | Key Findings | Reference |
| 300-500 mg | 150-175 mg/m² | The combination was generally well-tolerated. Toxicities were mainly attributable to paclitaxel (neutropenia, arthralgia, myalgia, peripheral neuropathy). | |
| 500 mg | 175 mg/m² | 45-65% increase in paclitaxel AUC in 4 of 6 patients. Mean Cmax of this compound was 3- to 5-fold higher than in single-agent studies. |
Combination Therapy with Oral Docetaxel
A proof-of-concept study investigated the potential of this compound to enhance the oral bioavailability of docetaxel.
| This compound Dose | Docetaxel Dose | Outcome | Reference |
| 500 mg | 100 mg (oral) | Increased the apparent relative oral bioavailability of docetaxel to 26 ± 8%. The oral combination was well-tolerated. |
Experimental Protocols
Detailed experimental protocols were not fully elaborated in the available literature. However, based on the descriptions, the following methodologies were likely employed.
In Vitro MDR Reversal Assay
-
Cell Culture: P-gp-expressing and non-expressing cancer cell lines were cultured under standard conditions.
-
Drug Treatment: Cells were treated with a cytotoxic agent (e.g., doxorubicin, paclitaxel, or vinblastine) in the presence of varying concentrations of this compound or a vehicle control.
-
Viability Assessment: After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the MTT or MTS assay.
-
Data Analysis: The EC50 for MDR reversal was calculated as the concentration of this compound that restored 50% of the cytotoxic effect of the chemotherapeutic agent in the resistant cell line.
In Vitro MDR Reversal Assay Workflow
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice were subcutaneously implanted with P-gp-expressing human tumor xenografts.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Treatment: Mice were randomized into treatment groups: vehicle control, cytotoxic agent alone, this compound alone, and the combination of the cytotoxic agent and this compound. This compound was likely administered orally.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the antitumor activity was assessed by comparing tumor growth inhibition across the different treatment groups.
Clinical Pharmacokinetic Analysis
-
Study Design: Patients received either this compound alone or in combination with a chemotherapeutic agent.
-
Blood Sampling: Serial blood samples were collected at predefined time points after drug administration.
-
Sample Processing: Plasma was separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and the co-administered drug were determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters, including Cmax (maximum concentration), AUC (area under the concentration-time curve), and half-life, were calculated using non-compartmental analysis.
Potential Applications and Future Directions
The early-stage research on this compound highlights its potential as a chemosensitizing agent to overcome P-gp-mediated multidrug resistance in cancer. Beyond oncology, its ability to inhibit P-gp suggests other potential applications:
-
Enhancing Oral Bioavailability: For P-gp substrate drugs with poor oral absorption, co-administration with this compound could improve their bioavailability, potentially enabling oral formulations of drugs that are currently only administered intravenously.
-
Improving CNS Drug Delivery: The blood-brain barrier expresses high levels of P-gp, which limits the penetration of many drugs into the central nervous system. This compound could potentially be used to increase the brain concentration of P-gp substrate drugs for treating CNS disorders.
-
Overcoming Resistance in Other Diseases: P-gp is also implicated in resistance to drugs used to treat other conditions, such as epilepsy.
Future research should focus on randomized controlled trials to definitively establish the clinical efficacy and safety of this compound in combination with various chemotherapeutic agents in specific cancer types with known P-gp overexpression. Further investigation into its potential in other therapeutic areas is also warranted. The pharmacokinetic interaction observed with paclitaxel, possibly due to its formulation, underscores the importance of carefully evaluating drug-drug and drug-excipient interactions in future clinical studies.
References
ONT-093 and its Effect on the ABCB1 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. P-gp functions as an ATP-dependent efflux pump, actively removing a wide range of structurally diverse anticancer drugs from tumor cells, thereby reducing their intracellular concentration and cytotoxic efficacy. ONT-093 (also known as OC144-093) is a potent and selective third-generation, orally bioavailable inhibitor of the ABCB1 transporter.[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the ABCB1 transporter, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.
Mechanism of Action
This compound is a substituted diarylimidazole that non-competitively inhibits the function of the ABCB1 transporter.[4] Its primary mechanism involves the direct inhibition of the transporter's ATPase activity, which is essential for the energy-dependent efflux of substrates.[4] By binding to P-gp, this compound blocks the transporter's ability to hydrolyze ATP, thus preventing the conformational changes required for drug extrusion. This leads to an increased intracellular accumulation of chemotherapeutic agents in MDR cancer cells, restoring their cytotoxic effects. Furthermore, studies have shown that this compound can block the binding of other substrates to P-gp, such as [3H]azidopine.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in relation to the ABCB1 transporter.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference(s) |
| Average EC50 for MDR Reversal | 0.032 µM (32 nM) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | |
| IC50 for P-gp ATPase Activity | 0.16 µM | --- | |
| Average Cytostatic IC50 | >60 µM | 15 normal, non-transformed, or tumor cell lines |
Table 2: Clinical Pharmacokinetics of this compound (in combination with Paclitaxel)
| Parameter | Value | Dose Level | Patient Cohort | Reference(s) |
| Mean Cmax of this compound | 9 µM (range 5-15 µM) | 300-500 mg this compound | Patients with advanced cancer | |
| Increase in Paclitaxel AUC | 45-65% | 500 mg this compound + 175 mg/m² Paclitaxel | 4 of 6 patients with advanced cancer |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the effect of this compound on the ABCB1 transporter.
Reversal of Multidrug Resistance (MDR) Assay
This assay assesses the ability of this compound to restore the sensitivity of MDR cancer cells to chemotherapeutic agents.
-
Cell Lines: P-gp-overexpressing human cancer cell lines (e.g., human lymphoma, breast, ovarian, uterine, and colorectal carcinoma) and their drug-sensitive parental counterparts.
-
Reagents:
-
Chemotherapeutic agents (e.g., doxorubicin, paclitaxel, vinblastine).
-
This compound.
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability dyes.
-
-
Protocol:
-
Seed MDR and parental cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of a chemotherapeutic agent in the presence or absence of a fixed, non-toxic concentration of this compound.
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values (the concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for each condition. The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of this compound.
-
P-glycoprotein (ABCB1) ATPase Activity Assay
This assay measures the effect of this compound on the ATP hydrolysis activity of the ABCB1 transporter.
-
Source of P-gp: Crude membranes from cells overexpressing P-gp (e.g., High Five insect cells infected with a baculovirus containing the ABCB1 gene).
-
Reagents:
-
This compound.
-
ATP.
-
A P-gp stimulating substrate (e.g., verapamil).
-
Sodium orthovanadate (a P-gp ATPase inhibitor, used as a control).
-
Reagents for detecting inorganic phosphate (Pi) (e.g., a colorimetric malachite green-based assay).
-
-
Protocol:
-
Incubate the P-gp-containing membranes with varying concentrations of this compound in the presence of a stimulating substrate and ATP at 37°C.
-
Stop the reaction after a defined period.
-
Measure the amount of inorganic phosphate released using a colorimetric method.
-
The vanadate-sensitive ATPase activity is determined by subtracting the activity in the presence of sodium orthovanadate from the total activity.
-
The IC50 value for ATPase inhibition by this compound is then calculated.
-
In Vivo Xenograft Models
These models are used to evaluate the efficacy of this compound in enhancing the antitumor activity of chemotherapeutics in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Models: Subcutaneous implantation of P-gp-overexpressing human cancer cells (e.g., human breast or colon carcinoma xenografts).
-
Treatment Regimen:
-
Administer the chemotherapeutic agent (e.g., paclitaxel) via an appropriate route (e.g., intravenously or intraperitoneally).
-
Administer this compound orally.
-
Include control groups receiving the vehicle, the chemotherapeutic agent alone, and this compound alone.
-
-
Protocol:
-
Inject tumor cells subcutaneously into the flanks of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups.
-
Administer the treatments according to a predefined schedule.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound, a typical experimental workflow for assessing MDR reversal, and the logical relationship of its effects.
Caption: Mechanism of this compound action on the ABCB1 transporter.
Caption: Experimental workflow for an MDR reversal assay.
Caption: Logical relationship of this compound's effects.
Conclusion
This compound has demonstrated significant potential as a selective and potent inhibitor of the ABCB1 transporter, a key driver of multidrug resistance in cancer. Its ability to reverse MDR at nanomolar concentrations, coupled with its favorable oral bioavailability and low intrinsic toxicity, positions it as a promising agent for combination chemotherapy. The data from in vitro and in vivo studies, as well as early-phase clinical trials, support its continued investigation. Further research, including more extensive clinical evaluation, is warranted to fully elucidate the therapeutic benefits of this compound in overcoming multidrug resistance and improving outcomes for cancer patients. This technical guide provides a comprehensive foundation for researchers and drug development professionals working on ABCB1 inhibitors and strategies to combat multidrug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. The power of the pump: mechanisms of action of P-glycoprotein (ABCB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 4. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Ont-093: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ont-093, also known as OC-144-093, is a potent and selective, orally bioavailable, non-cytotoxic inhibitor of P-glycoprotein (P-gp), a key transporter associated with multidrug resistance (MDR) in cancer.[1][2] Preclinical and early clinical studies have demonstrated its potential to reverse MDR and enhance the efficacy and oral bioavailability of various chemotherapeutic agents. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative efficacy and safety data, pharmacokinetic properties, and detailed methodologies for key experimental assessments.
Introduction
The development of multidrug resistance remains a significant challenge in cancer chemotherapy. One of the primary mechanisms underlying MDR is the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of cytotoxic agents.[3] this compound is a third-generation P-gp inhibitor developed to overcome this resistance.[4] This document serves as a technical resource for researchers and drug development professionals, summarizing the key pharmacological characteristics of this compound.
Mechanism of Action
This compound is a potent and specific inhibitor of the P-glycoprotein (P-gp) efflux pump.[1] It is a substituted diarylimidazole that directly interacts with P-gp, blocking its ATPase activity and inhibiting the binding of P-gp substrates. This inhibition leads to increased intracellular accumulation and decreased efflux of chemotherapeutic drugs that are P-gp substrates, thereby restoring their cytotoxic efficacy in MDR cancer cells. Notably, this compound does not inhibit the multidrug resistance-associated protein (MRP1), indicating its selectivity for P-gp-mediated resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of P-gp-mediated multidrug resistance and its inhibition by this compound, as well as a general workflow for evaluating P-gp inhibitors.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| MDR Reversal (EC50) | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines expressing P-gp | |
| P-gp Inhibition (FC50) | 32 nM (average) | P-gp-mediated multidrug resistance in cancer cells | |
| Cytotoxicity (IC50) | >60 µM (average) | 15 normal, non-transformed, or tumor cell lines | |
| MRP1 Inhibition | No effect | Cells expressing multidrug resistance-associated protein (MRP-1) | |
| Cytochrome P450 Metabolism | Not metabolized | CYP3A4, 2C8, or 2C9 |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Species/Study Population | Conditions | Reference |
| Oral Bioavailability | >50% | Rodents and Dogs | Preclinical studies | |
| Mean Cmax (Phase I) | 9 µM (range 5-15 µM) | Advanced Cancer Patients | 300-500 mg doses in combination with paclitaxel | |
| Effect on Paclitaxel PK | No effect on paclitaxel pharmacokinetics in preclinical studies. Possible interaction with Cremophor excipient in clinical settings. | Preclinical models and Human (Phase I) | - | |
| Effect on Docetaxel Oral Bioavailability | Increased apparent relative oral bioavailability to 26 ± 8% | Advanced Solid Tumor Patients | 500 mg this compound with 100 mg oral docetaxel |
Experimental Protocols
Detailed, specific protocols for the experiments conducted with this compound are not publicly available. The following sections describe the general methodologies for the key assays used to characterize P-gp inhibitors like this compound.
P-gp ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence and absence of the test compound. P-gp-rich membrane vesicles are incubated with ATP and the test compound. The amount of inorganic phosphate (Pi) released is quantified, typically using a colorimetric method. Inhibition of ATPase activity by the compound suggests direct interaction with P-gp.
-
General Procedure:
-
Prepare P-gp-rich membrane vesicles from a suitable source (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).
-
Incubate the membrane vesicles with varying concentrations of this compound.
-
Initiate the reaction by adding a known concentration of ATP.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the amount of liberated inorganic phosphate using a malachite green-based colorimetric assay.
-
Determine the concentration of this compound that causes 50% inhibition of P-gp ATPase activity (IC50).
-
[3H]Azidopine Binding Assay
This is a competitive radioligand binding assay to determine if a test compound binds to the same site on P-gp as a known substrate. [3H]azidopine, a photoaffinity label for P-gp, is used as the radioligand.
-
General Procedure:
-
Incubate P-gp-rich membrane vesicles with a fixed concentration of [3H]azidopine and varying concentrations of unlabeled this compound.
-
Expose the mixture to UV light to covalently link the [3H]azidopine to P-gp.
-
Separate the membrane-bound radioactivity from the unbound radioligand by filtration or centrifugation.
-
Quantify the radioactivity in the membrane fraction using liquid scintillation counting.
-
A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.
-
In Vitro Multidrug Resistance (MDR) Reversal Assay
This cell-based assay evaluates the ability of a compound to restore the sensitivity of MDR cancer cells to a chemotherapeutic agent.
-
General Procedure:
-
Culture a P-gp-overexpressing MDR cancer cell line (e.g., NCI/ADR-RES) and its drug-sensitive parental cell line (e.g., MCF-7).
-
Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a non-toxic concentration of this compound.
-
After a defined incubation period (e.g., 72 hours), assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 of the chemotherapeutic agent with and without this compound. The fold-reversal of resistance is determined by the ratio of the IC50 in the absence of this compound to the IC50 in its presence.
-
In Vivo Xenograft Efficacy Studies
These studies assess the ability of the P-gp inhibitor to enhance the antitumor activity of a chemotherapeutic agent in an animal model.
-
General Procedure:
-
Implant human MDR cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors are established, randomize the mice into treatment groups: vehicle control, chemotherapeutic agent alone, this compound alone, and the combination of the chemotherapeutic agent and this compound.
-
Administer the treatments according to a defined schedule. This compound is typically administered orally.
-
Monitor tumor growth regularly by caliper measurements.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Evaluate the efficacy of the combination treatment compared to the single agents based on tumor growth inhibition.
-
Clinical Studies
Phase I clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound, both as a single agent and in combination with paclitaxel in patients with advanced cancer. These studies showed that this compound was well-tolerated at doses that achieved serum concentrations associated with biological activity. While no dose-limiting toxicities were observed with this compound alone, the combination with paclitaxel resulted in toxicities primarily attributable to paclitaxel. A potential pharmacokinetic interaction with the paclitaxel formulation excipient, Cremophor, was noted. Another clinical study demonstrated the potential of this compound to significantly enhance the oral bioavailability of docetaxel.
Conclusion
This compound is a potent and selective P-gp inhibitor with a favorable preclinical pharmacological profile. It effectively reverses P-gp-mediated multidrug resistance in vitro and has demonstrated the ability to enhance the efficacy and oral bioavailability of chemotherapeutic agents in preclinical and early clinical settings. Its low intrinsic cytotoxicity and oral bioavailability make it a promising candidate for further development as an adjunctive therapy to overcome MDR in cancer. Further clinical investigation is warranted to establish its therapeutic benefit in relevant patient populations.
References
- 1. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OC144-093, a novel P glycoprotein inhibitor for the enhancement of anti-epileptic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Disrupting P-glycoprotein function in clinical settings: what can we learn from the fundamental aspects of this transporter? - PMC [pmc.ncbi.nlm.nih.gov]
ONT-093: A Technical Guide for Basic Cancer Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-093, also known as OC144-093, is a potent and orally bioavailable small molecule inhibitor of P-glycoprotein (P-gp).[1][2] P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, is a key contributor to multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration and therapeutic efficacy. This compound was developed to reverse this resistance, thereby sensitizing cancer cells to conventional chemotherapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and detailed protocols for its use in basic cancer cell biology research.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-gp-mediated drug efflux. It directly interacts with the P-gp transporter, blocking its ability to bind to and transport chemotherapeutic substrates out of the cancer cell. This inhibition leads to an increased intracellular accumulation of anticancer drugs, restoring their cytotoxic effects in resistant cells. Preclinical studies have shown that this compound is highly selective for P-gp and does not significantly inhibit other MDR-associated proteins like MRP-1. Furthermore, it has been observed to inhibit the ATPase activity of P-gp, which is essential for the energy-dependent efflux process.
Figure 1: Proposed signaling pathway of this compound in overcoming P-gp-mediated multidrug resistance.
Preclinical Data
In Vitro Studies
This compound has demonstrated potent activity in reversing MDR in a variety of human cancer cell lines overexpressing P-gp. The compound itself exhibits low cytotoxicity at concentrations effective for MDR reversal.
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| P388/ADR | Leukemia | Doxorubicin | 0.1 | >100 | [3] |
| MCF-7/ADR | Breast | Doxorubicin | 0.1 | ~80 | [3] |
| OVCAR-3 | Ovarian | Paclitaxel | 0.1 | ~50 | [3] |
| HT-29 | Colon | Paclitaxel | 0.1 | ~30 |
Table 2: Cytotoxicity of this compound
| Parameter | Value | Cell Lines | Reference |
| Average Cytostatic IC50 | >60 µM | 15 normal and tumor cell lines |
In Vivo Studies
In vivo studies using xenograft models of human cancers have confirmed the ability of this compound to enhance the efficacy of chemotherapeutic agents in MDR tumors.
Table 3: In Vivo Efficacy of this compound in Combination with Chemotherapy
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |
| P388/ADR Leukemia | Leukemia | Doxorubicin + this compound | >100% increase in lifespan | |
| MCF-7/ADR | Breast | Paclitaxel + this compound | Significant enhancement of antitumor activity | |
| HT-29 | Colon | Paclitaxel + this compound | Significant enhancement of antitumor activity |
Table 4: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Route of Administration | Oral Bioavailability (%) | Reference |
| Rodents | Oral | >50 | |
| Dogs | Oral | >50 |
Clinical Data
A Phase I clinical trial evaluated the safety and pharmacokinetics of this compound in combination with paclitaxel in patients with advanced cancer.
Table 5: Phase I Clinical Trial of this compound with Paclitaxel
| Parameter | Details | Reference |
| Study Design | Phase I, dose-escalation trial | |
| Patient Population | 18 patients with advanced cancer | |
| Treatment Regimen | This compound (300-500 mg) administered before and after intravenous paclitaxel (150-175 mg/m²) every 21 days | |
| Dose-Limiting Toxicity | Febrile neutropenia at the highest dose level (500 mg this compound and 175 mg/m² paclitaxel) | |
| Common Toxicities | Neutropenia, arthralgia, myalgia, peripheral neuropathy (mainly attributable to paclitaxel) | |
| Pharmacokinetic Interaction | At the highest dose level, a 45-65% increase in paclitaxel AUC was observed in 4 of 6 patients. The mean Cmax of this compound was 3- to 5-fold higher than in single-agent studies. | |
| Conclusion | This compound was well-tolerated in combination with standard doses of paclitaxel, with manageable toxicities. |
Experimental Protocols
P-glycoprotein ATPase Activity Assay
This protocol is adapted from methodologies used to characterize P-gp inhibitors.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells infected with a baculovirus expressing human MDR1)
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATPase Reaction Buffer (Assay Buffer with 10 mM MgCl2 and 5 mM ATP)
-
Phosphate standard solution
-
Malachite green reagent
Procedure:
-
Thaw P-gp membrane vesicles on ice.
-
Pre-incubate 10 µg of membrane vesicles with varying concentrations of this compound (e.g., 0.01 to 100 µM) in Assay Buffer for 10 minutes at 37°C.
-
Initiate the ATPase reaction by adding ATPase Reaction Buffer.
-
Incubate for 20 minutes at 37°C.
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 650 nm to determine the amount of inorganic phosphate released.
-
Calculate the specific ATPase activity and determine the concentration of this compound that inhibits 50% of the activity (IC50).
[3H]Azidopine Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for P-gp.
Materials:
-
P-gp-rich membrane vesicles
-
[3H]Azidopine
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
Procedure:
-
In a microcentrifuge tube, combine 50 µg of P-gp membrane vesicles, a fixed concentration of [3H]Azidopine (e.g., 5 nM), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in Binding Buffer.
-
Incubate for 60 minutes at room temperature.
-
Rapidly filter the mixture through a glass fiber filter pre-soaked in Binding Buffer.
-
Wash the filter three times with ice-cold Binding Buffer.
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that displaces 50% of the [3H]Azidopine binding (IC50).
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the cytotoxicity of chemotherapeutic agents in MDR cancer cells.
Materials:
-
MDR cancer cell line (e.g., MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 of the chemotherapeutic agent with and without this compound.
Figure 2: Experimental workflow for an in vivo xenograft study to evaluate this compound efficacy.
Conclusion
This compound is a well-characterized P-glycoprotein inhibitor with demonstrated potential for reversing multidrug resistance in cancer. Its high potency, oral bioavailability, and manageable safety profile in combination with chemotherapy make it a valuable tool for basic cancer cell biology research. The data and protocols presented in this guide offer a comprehensive resource for scientists investigating the mechanisms of MDR and developing novel strategies to overcome it. Further research into the clinical application of this compound and similar P-gp inhibitors is warranted to improve outcomes for patients with drug-resistant cancers.
References
Methodological & Application
Application Notes and Protocols for Reversing Multidrug Resistance with ONT-093
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often leading to treatment failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and efficacy.[1][2] ONT-093 (formerly known as OC-144-093) is a potent and orally bioavailable inhibitor of P-gp, developed to reverse P-gp-mediated MDR.[3][4][5] Preclinical studies have demonstrated that this compound can restore the sensitivity of resistant cancer cells to chemotherapeutic agents at nanomolar concentrations with low intrinsic cytotoxicity. These application notes provide detailed protocols for researchers to utilize this compound as a tool to investigate and overcome multidrug resistance in cancer cell models.
Mechanism of Action
This compound functions as a non-competitive inhibitor of P-glycoprotein. Its primary mechanism involves direct interaction with P-gp, leading to the inhibition of its drug efflux function. This is achieved through two key actions:
-
Inhibition of Substrate Binding: this compound blocks the binding of chemotherapeutic drugs to the substrate-binding sites of P-gp.
-
Inhibition of ATPase Activity: P-gp requires energy from ATP hydrolysis to transport drugs out of the cell. This compound inhibits the ATPase activity of P-gp, thereby crippling the energy source for the efflux pump.
By inhibiting P-gp, this compound effectively increases the intracellular concentration of co-administered chemotherapeutic agents in MDR cancer cells, restoring their cytotoxic effects.
Signaling Pathways in P-gp Mediated Multidrug Resistance
The expression and activity of P-glycoprotein are regulated by complex signaling networks. While this compound directly inhibits P-gp function, understanding the upstream regulatory pathways is crucial for a comprehensive approach to overcoming MDR. Several key signaling pathways have been implicated in the regulation of P-gp expression, including the PI3K/Akt, PKC, and NF-κB pathways. Activation of these pathways can lead to the upregulation of MDR1 gene transcription, resulting in increased P-gp expression and enhanced drug resistance.
Figure 1: Simplified signaling pathway of P-gp mediated multidrug resistance and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in reversing P-gp-mediated multidrug resistance.
| Cell Line | Chemotherapeutic Agent | EC50 of this compound (µM) |
| Human Lymphoma, Breast, Ovarian, | Doxorubicin, Paclitaxel, Vinblastine | Average: 0.032 |
| Uterine, and Colorectal Carcinoma Lines (P-gp expressing) | ||
| Table 1: Potency of this compound in Reversing Multidrug Resistance in Various P-gp Expressing Human Cancer Cell Lines. |
| Cell Line Category | Cytostatic IC50 of this compound (µM) |
| 15 Normal, Non-transformed, or Tumor Cell Lines (regardless of P-gp status) | Average: >60 |
| Table 2: Inherent Cytotoxicity of this compound. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in reversing multidrug resistance in vitro.
Experimental Workflow
Figure 2: General experimental workflow for evaluating this compound.
Protocol 1: Cell Viability Assay (MTT Assay) to Determine Chemosensitization
Objective: To determine the ability of this compound to sensitize multidrug-resistant cancer cells to a chemotherapeutic agent.
Materials:
-
MDR cancer cell line (e.g., doxorubicin-resistant MCF-7/ADR) and its parental sensitive cell line (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM). A preliminary experiment to determine the non-toxic concentration of this compound alone is recommended.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium (with or without this compound). Include wells with medium only (cell control) and medium with this compound only.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells). Determine the IC50 (concentration of the chemotherapeutic agent that inhibits cell growth by 50%) for the chemotherapeutic agent alone and in combination with this compound. The fold reversal (FR) can be calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + this compound).
Protocol 2: Intracellular Drug Accumulation Assay (Doxorubicin Fluorescence)
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent chemotherapeutic agent (Doxorubicin) in MDR cells.
Materials:
-
MDR cancer cell line (e.g., K562/ADR)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Doxorubicin
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment with this compound: Pre-incubate the cells with a non-toxic concentration of this compound in serum-free medium for 1-2 hours at 37°C. Include a control group without this compound.
-
Doxorubicin Incubation: Add Doxorubicin (e.g., 10 µM) to the medium and incubate for an additional 1-2 hours at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS to remove extracellular doxorubicin.
-
Cell Harvesting: Detach the cells (if adherent) and resuspend in PBS.
-
Fluorescence Measurement:
-
Flow Cytometry: Analyze the intracellular fluorescence of doxorubicin using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).
-
Fluorescence Microscopy: Visualize and capture images of the cells to observe the intracellular doxorubicin fluorescence.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell populations. Compare the fluorescence intensity of cells treated with doxorubicin alone to those treated with the combination of this compound and doxorubicin.
Protocol 3: P-gp ATPase Activity Assay
Objective: To directly measure the inhibitory effect of this compound on the ATPase activity of P-glycoprotein.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)
-
This compound (stock solution in DMSO)
-
Verapamil (positive control P-gp substrate/inducer)
-
Sodium orthovanadate (Na3VO4) (P-gp ATPase inhibitor, negative control)
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2)
-
Reagents for detecting inorganic phosphate (Pi) (e.g., Malachite Green-based colorimetric assay kit)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
P-gp membrane vesicles (e.g., 5-10 µg of protein)
-
Varying concentrations of this compound.
-
Control wells: Verapamil (for stimulation), Na3VO4 (for inhibition), and vehicle (DMSO) only.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Add ATP (e.g., 5 mM final concentration) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) during which the ATPase activity is linear.
-
Stop Reaction and Detect Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric assay kit according to the manufacturer's instructions.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green assays).
-
Data Analysis: Calculate the amount of Pi released. The P-gp specific ATPase activity is determined by subtracting the basal ATPase activity (in the presence of Na3VO4) from the total ATPase activity. Plot the percentage of P-gp ATPase activity against the concentration of this compound to determine the IC50.
Conclusion
This compound is a valuable research tool for investigating P-gp-mediated multidrug resistance. The protocols provided herein offer a framework for researchers to assess the potential of this compound to reverse MDR in various cancer models. By combining cell-based assays with direct enzymatic activity measurements, a comprehensive understanding of the chemosensitizing effects of this compound can be achieved. These studies can contribute to the development of more effective therapeutic strategies for drug-resistant cancers.
References
- 1. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (Ontogen) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONT-093 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of ONT-093 (also known as OC144-093), a potent and orally bioavailable inhibitor of P-glycoprotein (P-gp), in preclinical in vivo mouse models. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide step-by-step experimental protocols.
Mechanism of Action
This compound functions as a non-competitive inhibitor of the P-glycoprotein (P-gp) efflux pump, a member of the ATP-binding cassette (ABC) transporter family. P-gp is frequently overexpressed in cancer cells, where it actively transports a wide range of chemotherapeutic agents out of the cell, leading to multidrug resistance (MDR). By inhibiting P-gp, this compound effectively restores the intracellular concentration and enhances the efficacy of co-administered anticancer drugs in resistant tumors. Preclinical studies have demonstrated that this compound can reverse MDR to common chemotherapeutics such as paclitaxel and doxorubicin.
Quantitative Data Summary
The following tables summarize the reported dosages and pharmacokinetic parameters of this compound in mouse models from preclinical studies.
Table 1: this compound Dosage in Murine Tumor Models
| Tumor Model | Mouse Strain | Therapeutic Agent | This compound Dose (mg/kg) | Administration Route | Dosing Schedule | Outcome |
| P388/ADR Leukemia (Doxorubicin-Resistant) | Not Specified | Doxorubicin | 75 | Oral (p.o.) | Not Specified | Increased lifespan of doxorubicin-treated mice by >100% |
| MDR Human Breast Carcinoma Xenograft | Not Specified | Paclitaxel | 100 | Oral (p.o.) | Not Specified | Significantly enhanced in vivo antitumor activity of paclitaxel |
| MDR Human Colon Carcinoma Xenograft | Not Specified | Paclitaxel | 100 | Oral (p.o.) | Not Specified | Significantly enhanced in vivo antitumor activity of paclitaxel |
Table 2: Pharmacokinetic Profile of this compound in Rodents
| Parameter | Value | Species |
| Oral Bioavailability | >50% | Rodents |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in conjunction with chemotherapeutic agents in mouse xenograft models.
Protocol 1: Evaluation of this compound in a Doxorubicin-Resistant Leukemia Model
Objective: To assess the efficacy of this compound in reversing doxorubicin resistance in a P388/ADR leukemia mouse model.
Materials:
-
P388/ADR leukemia cells
-
Appropriate mouse strain (e.g., BALB/c)
-
Doxorubicin
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture P388/ADR cells according to standard protocols.
-
Implant a predetermined number of P388/ADR cells intraperitoneally (i.p.) into mice.
-
-
Animal Randomization and Grouping:
-
Once tumors are established (e.g., palpable or based on a pilot study timeline), randomize mice into the following groups (n=8-10 mice/group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: Doxorubicin alone
-
Group 3: this compound alone (75 mg/kg, p.o.)
-
Group 4: Doxorubicin + this compound (75 mg/kg, p.o.)
-
-
-
Drug Preparation and Administration:
-
Prepare a suspension of this compound in the chosen vehicle for oral administration.
-
Prepare doxorubicin solution for its designated route of administration (e.g., i.p. or intravenous).
-
Administer this compound orally one hour prior to the administration of doxorubicin to allow for absorption and P-gp inhibition.
-
Follow a predetermined treatment schedule (e.g., daily for 5 days).
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and overall health daily.
-
The primary endpoint is typically overall survival. Record the date of death for each animal.
-
Calculate the percent increase in lifespan (%ILS) for each treatment group compared to the control group.
-
Protocol 2: Evaluation of this compound in a Paclitaxel-Resistant Solid Tumor Xenograft Model
Objective: To determine the ability of this compound to enhance the antitumor activity of paclitaxel in a multidrug-resistant human breast or colon carcinoma xenograft model.
Materials:
-
MDR human breast or colon carcinoma cell line
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Paclitaxel
-
This compound
-
Vehicle for oral gavage
-
Matrigel (optional, for subcutaneous implantation)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Tumor Implantation:
-
Culture the selected MDR cancer cell line.
-
Subcutaneously implant the cancer cells (typically mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups:
-
Group 1: Vehicle control (oral gavage)
-
Group 2: Paclitaxel alone
-
Group 3: this compound alone (100 mg/kg, p.o.)
-
Group 4: Paclitaxel + this compound (100 mg/kg, p.o.)
-
-
-
Drug Preparation and Administration:
-
Prepare this compound suspension for oral administration.
-
Prepare paclitaxel for its appropriate administration route (e.g., i.p. or i.v.).
-
Administer this compound orally one hour before paclitaxel administration.
-
Establish a treatment schedule (e.g., twice weekly for 3 weeks).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and clinical signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of this compound action in a cancer cell.
Caption: Experimental workflow for this compound in vivo studies.
Application Notes and Protocols for Ont-093 in Multidrug Resistance Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, leading to treatment failure and poor patient outcomes. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp or ABCB1), which functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents.
Ont-093 (also known as OC 144-093) is a potent and orally bioavailable inhibitor of P-glycoprotein.[1][2][3] It has been shown to effectively reverse P-gp-mediated MDR in various cancer cell lines at non-toxic concentrations.[1] this compound inhibits the ATPase activity of P-gp, thereby restoring the sensitivity of resistant cells to a wide range of anticancer drugs, including doxorubicin, paclitaxel, and vinca alkaloids. These application notes provide detailed protocols for utilizing this compound in cell culture assays to investigate and overcome multidrug resistance.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is a transmembrane protein that utilizes the energy from ATP hydrolysis to actively transport a diverse array of hydrophobic drugs out of the cell, against a concentration gradient. This efflux mechanism lowers the intracellular drug concentration, preventing the drugs from reaching their therapeutic targets and rendering the cancer cells resistant to treatment.
This compound acts as a competitive or non-competitive inhibitor of P-gp. By binding to the transporter, this compound blocks the efflux of chemotherapeutic agents, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.
Caption: P-gp inhibition by this compound to reverse MDR.
Data Presentation
The following tables summarize the efficacy of this compound in reversing multidrug resistance to various chemotherapeutic agents in different cancer cell lines.
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Cell Line | Cancer Type | Resistant To | Chemotherapeutic Agent | This compound Conc. (µM) | Fold Reversal | Reference |
| P388/ADR | Murine Leukemia | Doxorubicin | Doxorubicin | 0.1 | >100 | |
| HCT-15 | Human Colon Adenocarcinoma | Paclitaxel | Paclitaxel | 0.1 | 29 | |
| MCF-7/ADR | Human Breast Adenocarcinoma | Doxorubicin | Doxorubicin | 0.1 | 18 | |
| OVCAR-8/ADR | Human Ovarian Adenocarcinoma | Doxorubicin | Doxorubicin | 0.1 | 12 | |
| KB-V1 | Human Epidermoid Carcinoma | Vinblastine | Vinblastine | 0.1 | >100 |
Fold Reversal is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of this compound.
Table 2: Cytotoxicity of this compound
| Cell Line Type | Number of Cell Lines | Average IC50 (µM) | Reference |
| Normal, non-transformed, or tumor | 15 | >60 |
Experimental Protocols
Cell Culture
Materials:
-
MDR and parental (drug-sensitive) cancer cell lines (e.g., MCF-7 and MCF-7/ADR, HCT-15, P388 and P388/ADR)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Chemotherapeutic agent (to maintain resistance in MDR cell lines)
Protocol:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain MDR cell lines in medium containing the appropriate concentration of the chemotherapeutic agent to sustain the resistant phenotype.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed cells in multi-well plates at a predetermined optimal density.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound and/or a chemotherapeutic agent that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
This compound
-
Chemotherapeutic agent (e.g., doxorubicin, paclitaxel, vinblastine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells (5 x 10³ cells/well) in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound alone, the chemotherapeutic agent alone, or a combination of a fixed concentration of this compound with serial dilutions of the chemotherapeutic agent.
-
Incubate the plates for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Drug Accumulation and Efflux Assay (Calcein-AM Assay)
This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Calcein-AM.
Materials:
-
MDR and parental cell lines
-
Calcein-AM (1 mM stock in DMSO)
-
This compound
-
Verapamil (positive control)
-
Flow cytometer or fluorescence microplate reader
Protocol:
-
Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with this compound or verapamil at the desired concentrations for 30 minutes at 37°C.
-
Add Calcein-AM to a final concentration of 0.25 µM and incubate for another 30 minutes at 37°C.
-
Stop the reaction by adding ice-cold PBS and centrifuge the cells at 4°C.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or fluorescence microplate reader (Excitation/Emission: ~495/515 nm).
Caption: Workflow for the Calcein-AM drug efflux assay.
Western Blot Analysis of P-glycoprotein Expression
This protocol is to determine if this compound treatment alters the expression level of P-gp.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (ABCB1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells with this compound for the desired time period.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
Quantitative Real-Time PCR (qPCR) for ABCB1 Gene Expression
This protocol measures the mRNA expression level of the ABCB1 gene.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for ABCB1 and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green qPCR master mix
-
Real-time PCR system
Protocol:
-
Treat cells with this compound for the desired time period.
-
Extract total RNA from the cells and assess its quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the ABCB1 and housekeeping gene primers.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression.
Conclusion
This compound is a valuable research tool for investigating and overcoming P-glycoprotein-mediated multidrug resistance in cancer cells. The protocols provided herein offer a comprehensive guide for researchers to assess the efficacy of this compound in various in vitro models. These assays can be adapted to screen for other potential MDR modulators and to elucidate the mechanisms of drug resistance. The low intrinsic cytotoxicity of this compound makes it a promising candidate for further preclinical and clinical development as an adjunct to conventional chemotherapy.
References
Application Notes and Protocols for ONT-093: Enhancing Oral Bioavailability of P-glycoprotein Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONT-093, also known as OC144-093, is a potent and selective third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many therapeutic drugs.[1][2] Overexpression of P-gp in tumor cells is a major mechanism of multidrug resistance (MDR), limiting the efficacy of cancer chemotherapy.[1] In the context of drug delivery, P-gp in the gastrointestinal tract significantly reduces the oral absorption and bioavailability of substrate drugs.[2]
These application notes provide a comprehensive overview of the utility of this compound in overcoming P-gp-mediated drug resistance and enhancing the oral bioavailability of P-gp substrate drugs. Detailed protocols for key in vitro and in vivo experimental procedures are provided to facilitate the investigation of P-gp inhibition and its therapeutic implications.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting P-gp and enhancing the bioavailability of P-gp substrates.
Table 1: In Vitro Efficacy of this compound in Reversing Multidrug Resistance
| Parameter | Value | P-gp Substrates Tested | Cell Lines | Reference |
| Average EC50 for MDR Reversal | 0.032 µM | Doxorubicin, Paclitaxel, Vinblastine | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | [1] |
| Cytostatic IC50 | >60 µM | - | 15 normal, non-transformed, or tumor cell lines |
Table 2: Effect of this compound on the Oral Bioavailability of P-gp Substrates (Clinical Data)
| P-gp Substrate | This compound Dose | Effect on Pharmacokinetics | Patient Population | Reference |
| Paclitaxel | 500 mg | 45-65% increase in AUC | Patients with advanced cancer | |
| Docetaxel | 500 mg | Apparent relative oral bioavailability increased to 26% (from <10%) | Patients with advanced solid tumors |
Table 3: Preclinical In Vivo Efficacy of this compound
| P-gp Substrate | Animal Model | This compound Treatment | Outcome | Reference |
| Doxorubicin | Mice with MDR P388 leukemia | Co-administration with doxorubicin | >100% increase in life span | |
| Paclitaxel | Mice with MDR human breast and colon carcinoma xenografts | Co-administration with paclitaxel | Significant enhancement of antitumor activity |
Signaling Pathways and Mechanisms of Action
This compound functions by directly interacting with P-glycoprotein, thereby inhibiting its efflux pump activity. This leads to an increased intracellular concentration of P-gp substrate drugs in cancer cells, restoring their cytotoxic efficacy. In the gastrointestinal tract, inhibition of P-gp by this compound reduces the efflux of substrate drugs back into the intestinal lumen, leading to increased absorption into the systemic circulation and enhanced oral bioavailability.
Caption: Mechanism of this compound action on P-gp.
Experimental Protocols
In Vitro P-gp Inhibition Assay using Caco-2 Cell Monolayers
This protocol is designed to assess the potential of a test compound to inhibit P-gp-mediated efflux using the human colon adenocarcinoma cell line, Caco-2, which endogenously expresses P-gp and forms polarized monolayers.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
P-gp substrate probe (e.g., [³H]-digoxin or rhodamine 123)
-
This compound (test inhibitor)
-
Positive control inhibitor (e.g., verapamil)
-
Scintillation counter or fluorescence plate reader
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Only use monolayers with TEER values > 200 Ω·cm².
-
Bidirectional Transport Assay:
-
Wash the monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate probe (with or without this compound) to the apical (upper) chamber. Add fresh HBSS (with or without this compound) to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate probe (with or without this compound) to the basolateral chamber. Add fresh HBSS (with or without this compound) to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours).
-
Sample Collection and Analysis: At the end of the incubation, collect samples from the receiver chambers and analyze the concentration of the P-gp substrate probe using a scintillation counter (for radiolabeled probes) or a fluorescence plate reader.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). A reduction in the efflux ratio in the presence of this compound indicates P-gp inhibition.
Caption: Caco-2 P-gp inhibition assay workflow.
In Vivo Oral Bioavailability Study in Rats
This protocol describes a typical in vivo study in rats to evaluate the effect of this compound on the oral bioavailability of a P-gp substrate.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
P-gp substrate drug (e.g., paclitaxel)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Vehicle for intravenous administration (e.g., saline with appropriate solubilizing agents)
-
Oral gavage needles
-
Catheters for blood sampling (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Animal Acclimatization and Catheterization: Acclimatize rats for at least one week before the study. For serial blood sampling, cannulate the jugular vein one day prior to the experiment.
-
Dosing Groups:
-
Group 1 (IV): Intravenous administration of the P-gp substrate.
-
Group 2 (Oral Control): Oral administration of the P-gp substrate.
-
Group 3 (Oral + this compound): Oral co-administration of the P-gp substrate and this compound.
-
-
Drug Administration:
-
For the oral groups, administer the P-gp substrate and this compound (or vehicle) via oral gavage. This compound is typically administered 30-60 minutes prior to the substrate.
-
For the IV group, administer the P-gp substrate via the jugular vein catheter.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the plasma samples using a validated HPLC method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software. The absolute oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100. An increase in F% in the this compound treated group compared to the oral control group indicates enhanced oral bioavailability.
Caption: In vivo oral bioavailability study workflow.
Conclusion
This compound is a valuable research tool for investigating the role of P-gp in drug disposition and for developing strategies to overcome multidrug resistance and improve the oral bioavailability of P-gp substrate drugs. The protocols provided herein offer a framework for conducting key experiments to evaluate the efficacy of this compound and other potential P-gp inhibitors.
Disclaimer: These application notes are for research purposes only and are not intended for clinical use. The experimental protocols provided are general guidelines and may require optimization for specific applications.
References
- 1. Oral bioavailability of docetaxel in combination with OC144-093 (this compound) | springermedicine.com [springermedicine.com]
- 2. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring P-gp Inhibition with ONT-093 In Vitro
Introduction
P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a crucial ATP-binding cassette (ABC) transporter that acts as an efflux pump, actively transporting a wide variety of substrates out of cells.[1][2][3] This process plays a significant role in drug disposition, affecting absorption, distribution, and elimination.[4] P-gp overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy.[2] Consequently, the inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of various therapeutic agents. ONT-093 (also known as OC144-093) is a potent and selective, orally bioavailable inhibitor of P-gp. This application note provides detailed protocols for measuring the in vitro inhibition of P-gp by this compound using common assay methodologies.
Mechanism of Action
This compound functions as a non-competitive or competitive inhibitor of P-gp, blocking the efflux of P-gp substrates. By binding to P-gp, this compound prevents the transport of chemotherapeutic agents and other substrate drugs out of the cell, thereby increasing their intracellular concentration and enhancing their cytotoxic or therapeutic effects. Preclinical studies have demonstrated that this compound can reverse MDR at nanomolar concentrations. It has been shown to block the binding of substrates like [3H]azidopine to P-gp and inhibit its ATPase activity.
Caption: Mechanism of P-gp Inhibition by this compound.
Data Summary
The inhibitory activity of this compound against P-gp can be quantified by determining its half-maximal inhibitory concentration (IC50) or its effective concentration to reverse MDR (EC50). These values can vary depending on the cell line, the P-gp substrate used, and the specific assay methodology.
| Parameter | Assay Type | Cell Line/System | Substrate | Reported Value (this compound/OC144-093) | Reference |
| EC50 | MDR Reversal | P-gp expressing human carcinoma cell lines | Doxorubicin, Paclitaxel, Vinblastine | Average of 0.032 µM | |
| IC50 | Cytotoxicity | 15 normal and tumor cell lines | - | >60 µM (non-cytotoxic) | |
| IC50 | P-gp ATPase Activity | Purified P-gp | - | Inhibition Observed | |
| Effect | Caco-2 Transport | Caco-2 | Paclitaxel | No significant inhibition observed |
Note: One study reported a lack of inhibitory effect of OC144-093 on paclitaxel transport in Caco-2 cells, which contrasts with other findings demonstrating its potent P-gp inhibition. This discrepancy may be due to specific experimental conditions or the choice of substrate and cell line.
Experimental Protocols
Several in vitro assays can be employed to measure P-gp inhibition. The most common methods include bidirectional transport assays using cell monolayers, fluorescent substrate accumulation assays, and P-gp ATPase activity assays.
Bidirectional Transport Assay using Caco-2 or MDCK-MDR1 Cells
This assay is considered a gold standard for assessing P-gp interactions. It measures the transport of a known P-gp substrate across a polarized cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. P-gp inhibitors reduce the B-A efflux, resulting in a decreased efflux ratio (ER).
Materials:
-
Caco-2 or MDCK-MDR1 cells
-
Transwell inserts (e.g., 12- or 24-well plates)
-
Culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
P-gp substrate (e.g., Digoxin, Paclitaxel)
-
This compound
-
Positive control inhibitor (e.g., Verapamil, Cyclosporin A)
-
LC-MS/MS or scintillation counter for substrate quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 or MDCK-MDR1 cells onto Transwell inserts at an appropriate density. Culture for 18-21 days (Caco-2) or 4-7 days (MDCK-MDR1) to allow for monolayer formation and differentiation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Optionally, perform a permeability test with a paracellular marker like Lucifer yellow or mannitol.
-
Preparation of Solutions: Prepare transport buffer containing the P-gp substrate at a specified concentration (e.g., 1-10 µM). Prepare solutions of this compound at various concentrations (e.g., 0.01 to 50 µM) in the transport buffer containing the substrate. Also prepare a solution with the positive control inhibitor.
-
Transport Experiment:
-
Wash the cell monolayers with warm transport buffer.
-
For A-B transport , add the substrate solution (with or without this compound) to the apical chamber and fresh transport buffer to the basolateral chamber.
-
For B-A transport , add the substrate solution (with or without this compound) to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).
-
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the apical and basolateral chambers. Quantify the concentration of the P-gp substrate using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial substrate concentration.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Determine the percent inhibition of P-gp by this compound by comparing the ER in the presence and absence of the inhibitor.
-
Plot the percent inhibition against the concentration of this compound to determine the IC50 value.
-
Caption: Bidirectional Transport Assay Workflow.
Calcein-AM Retention Assay
This is a high-throughput fluorescence-based assay to assess P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable substrate of P-gp. Inside the cell, it is cleaved by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. P-gp actively effluxes Calcein-AM, reducing the intracellular fluorescence. P-gp inhibitors like this compound block this efflux, leading to increased intracellular calcein accumulation and fluorescence.
Materials:
-
P-gp overexpressing cells (e.g., K562/MDR, KB-ChR-8-5) and parental control cells.
-
96-well black, clear-bottom plates.
-
Culture medium.
-
Calcein-AM.
-
This compound.
-
Positive control inhibitor (e.g., Verapamil).
-
Fluorescence plate reader (Excitation ~485 nm, Emission ~530 nm).
Protocol:
-
Cell Seeding: Seed the P-gp overexpressing cells and parental cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Incubation: Remove the culture medium and add fresh medium containing various concentrations of this compound or the positive control. Incubate for 30-60 minutes at 37°C.
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.25-1 µM. Incubate for 15-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold PBS or transport buffer to remove extracellular Calcein-AM.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the percentage of P-gp inhibition for each concentration of this compound relative to the positive control (100% inhibition) and the untreated control (0% inhibition).
-
Plot the percent inhibition against the log concentration of this compound to determine the IC50 value.
-
P-gp ATPase Activity Assay
P-gp utilizes the energy from ATP hydrolysis to transport substrates. The interaction of compounds with P-gp can either stimulate or inhibit its basal ATPase activity. This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells).
-
Assay buffer.
-
MgATP.
-
This compound.
-
P-gp substrate/activator (e.g., Verapamil).
-
P-gp inhibitor (e.g., Sodium orthovanadate, Na3VO4).
-
Reagents for phosphate detection (e.g., malachite green-based reagent).
-
96-well plates.
-
Plate reader for absorbance measurement.
Protocol:
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles, assay buffer, and various concentrations of this compound. Include controls for basal activity (no compound), stimulated activity (with a P-gp activator like verapamil), and inhibited activity (with Na3VO4).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the reaction by adding MgATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent.
-
Measure Absorbance: After color development, measure the absorbance at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of Pi released in each well.
-
The P-gp specific ATPase activity is the difference between the activity in the absence and presence of the specific inhibitor Na3VO4.
-
Determine the effect of this compound on both the basal and the substrate-stimulated P-gp ATPase activity.
-
Plot the percentage of inhibition of stimulated ATPase activity against the concentration of this compound to determine the IC50 value.
-
Conclusion
The protocols described in this application note provide robust methods for characterizing the in vitro P-gp inhibitory activity of this compound. The choice of assay will depend on the specific research question and available resources. For a comprehensive profile, it is recommended to use a combination of these assays. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of action of multidrug-resistance-linked P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Ont-093
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ont-093 (also known as OC144-093).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and reversible inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR).[1][2] It functions by blocking the P-gp efflux pump, which is responsible for actively transporting a wide range of chemotherapeutic agents out of cancer cells.[2] This inhibition leads to an increased intracellular concentration of the co-administered drug, thereby restoring its efficacy in resistant cells.
Q2: Is this compound cytotoxic on its own?
No, this compound is not cytotoxic by itself.[2] Studies have shown that it has an average cytostatic IC50 of >60 microM against a panel of normal, non-transformed, and tumor cell lines, irrespective of their P-gp expression status.[2] Its therapeutic effect is achieved through the enhancement of other cytotoxic agents.
Q3: Is this compound specific to P-glycoprotein?
Yes, this compound is selective for P-gp. It has been shown to have no effect on the response to cytotoxic agents in cells that do not express P-gp or in those that express the multidrug resistance-associated protein (MRP-1).
Q4: What is the oral bioavailability of this compound?
This compound has good oral bioavailability, with studies in rodents and dogs showing it to be greater than 50%. This makes it suitable for oral administration in combination with other drugs.
Troubleshooting Inconsistent Results
Q5: We are observing significant variability in the potentiation of our chemotherapeutic agent by this compound. What could be the cause?
Several factors can contribute to variability in experimental outcomes with this compound:
-
Pharmacokinetic Interactions: Co-administration of this compound with certain drugs can lead to altered pharmacokinetics. For instance, a study combining this compound with paclitaxel noted a 45-65% increase in the paclitaxel AUC at higher doses of this compound. This interaction was potentially linked to the excipient Cremophor in the paclitaxel formulation. Be aware of all components in your drug formulations.
-
Inter-individual Variability: Clinical studies have reported large intrapatient and interpatient variations in pharmacokinetics when this compound is used in combination with other drugs like docetaxel. This inherent biological variability can translate to in vivo animal studies.
-
P-gp Expression Levels: The potentiation effect of this compound is directly dependent on the level of P-gp expression in the cell lines or xenograft models being used. Ensure consistent P-gp expression in your experimental systems.
-
Experimental Protocol Consistency: Minor variations in dosing schedules, timing of administration, and assay conditions can lead to inconsistent results. Refer to a standardized protocol for guidance.
Q6: Our in vivo experiments are not showing the expected level of tumor growth inhibition. What should we check?
-
Dosing and Administration Route: Ensure that this compound is administered at a dose sufficient to achieve plasma concentrations that inhibit P-gp. While orally bioavailable, the administration route and formulation can impact absorption.
-
Timing of Co-administration: The timing of this compound administration relative to the chemotherapeutic agent is critical. The inhibitory effect of this compound is reversible, although it can persist for at least 12 hours after removal from the culture medium in vitro.
-
Tumor Model: Verify that your tumor model expresses P-gp and that the chemotherapeutic agent you are using is a known P-gp substrate.
Quantitative Data Summary
The following table summarizes pharmacokinetic data from clinical studies involving this compound, highlighting the observed variability.
| Drug Combination | This compound Dose | Paclitaxel Dose | Paclitaxel AUC Increase (Cycle 2 vs. 1) | Notes |
| This compound + Paclitaxel | 300-500 mg | 150-175 mg/m² | 45-65% at the highest dose level | Interaction possibly related to Cremophor. |
| Drug Combination | This compound Dose | Docetaxel Dose (oral) | Docetaxel Cmax (ng/mL) | Docetaxel AUC (ng·h/mL) |
| This compound + Docetaxel | 500 mg | 100 mg | 415 ± 255 | 844 ± 753 |
Data presented as mean ± standard deviation, indicating significant interpatient variability.
Experimental Protocols
Protocol: In Vitro Chemosensitization Assay
This protocol outlines a general procedure to assess the ability of this compound to reverse P-gp-mediated drug resistance in a cancer cell line.
1. Cell Culture:
- Culture a P-gp-expressing, drug-resistant cancer cell line (e.g., a doxorubicin-resistant line) and its parental, drug-sensitive counterpart.
- Maintain cells in the recommended culture medium and conditions.
2. Cell Seeding:
- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
3. Drug Treatment:
- Prepare a serial dilution of the chemotherapeutic agent (e.g., doxorubicin) in the culture medium.
- Prepare solutions of the chemotherapeutic agent in combination with a fixed, non-toxic concentration of this compound (e.g., 0.1 µM).
- Treat the cells with the drug solutions (with and without this compound) and incubate for 48-72 hours.
4. Viability Assay:
- Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.
5. Data Analysis:
- Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of this compound.
- The fold-reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.
Diagrams
References
Optimizing Ont-093 concentration for maximum P-gp inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of a P-gp inhibitor for maximal efficacy. As "Ont-093" is a proprietary or novel compound, we will use Zosuquidar, a well-characterized, potent, and selective third-generation P-gp inhibitor, as an exemplar. The principles and methodologies described herein are broadly applicable to other P-gp inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is its inhibition important?
A1: P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a transmembrane efflux pump that actively transports a wide variety of structurally diverse compounds out of cells.[1] This process is ATP-dependent. In drug development, P-gp is critical because its presence in key tissues—such as the intestines, blood-brain barrier, liver, and kidneys—can significantly reduce the absorption and penetration of therapeutic agents to their target sites.[2] Overexpression of P-gp in cancer cells is a major mechanism of multidrug resistance, leading to chemotherapy failure.[2][3] Therefore, inhibiting P-gp can enhance the bioavailability and efficacy of co-administered drugs that are P-gp substrates.
Q2: What is Zosuquidar and what is its mechanism of action?
A2: Zosuquidar is a potent and selective third-generation P-glycoprotein (P-gp) inhibitor.[4] Its mechanism involves directly and competitively binding to P-gp, thereby blocking the transport of P-gp substrates out of the cell. This inhibition restores the intracellular concentration of co-administered drugs that are P-gp substrates, thus overcoming P-gp-mediated drug resistance. Studies have shown that two Zosuquidar molecules may bind to the central binding pocket of P-gp to cause inhibition.
Q3: What is a typical effective concentration range for Zosuquidar in in-vitro experiments?
A3: The effective concentration of Zosuquidar can vary depending on the cell line and its P-gp expression level. However, in vitro concentrations ranging from 50 to 100 nM are generally sufficient to circumvent P-gp-mediated drug resistance in many cell culture systems. To achieve maximal P-gp inhibition, higher concentrations may be required. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: What are the most common in-vitro assays to measure P-gp inhibition?
A4: The most common in-vitro assays for screening P-gp inhibitors are cell-based efflux assays. These include:
-
Calcein-AM Efflux Assay: This is a high-throughput assay where the non-fluorescent P-gp substrate, calcein-AM, is taken up by cells and cleaved by intracellular esterases into the fluorescent molecule calcein. P-gp actively effluxes calcein-AM, so inhibition of P-gp leads to increased intracellular calcein and a higher fluorescent signal.
-
Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent P-gp substrate. Similar to the calcein-AM assay, effective P-gp inhibition results in the intracellular accumulation of rhodamine 123, which can be measured by flow cytometry or a fluorescence plate reader.
-
Digoxin Efflux Assay: This assay often uses cell monolayers (like Caco-2 or MDCK-MDR1) in a bidirectional transport study to determine the efflux ratio of radiolabeled digoxin, a known P-gp substrate.
Q5: What are the essential controls for a P-gp inhibition experiment?
A5: To ensure the validity and interpretability of your results, the following controls are crucial:
-
Vehicle Control: To account for any effects of the solvent used to dissolve the test inhibitor.
-
Positive Control Inhibitor: A well-characterized P-gp inhibitor (e.g., Verapamil, Cyclosporin A, or Zosuquidar itself) to confirm the assay is performing as expected.
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Parental/Low-Expressing Cell Line: A cell line that does not express or expresses low levels of P-gp to differentiate P-gp specific effects from other cellular mechanisms.
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Negative Control Compound: A compound known not to inhibit P-gp.
Q6: How can I distinguish between P-gp inhibition and off-target cytotoxicity of my inhibitor?
A6: It is critical to determine if the observed cellular effects are due to P-gp inhibition or direct cytotoxicity of the inhibitor.
-
Assess Intrinsic Cytotoxicity: Determine the IC50 for cytotoxicity of the inhibitor alone, without any co-administered P-gp substrate, using a cell viability assay (e.g., MTT, CellTiter-Glo®).
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Compare IC50 Values: A significant overlap between the cytotoxic IC50 and the P-gp inhibition IC50 suggests potential off-target effects.
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Use a P-gp Null Cell Line: Test the inhibitor's cytotoxicity in a cell line that does not express P-gp. If cytotoxicity persists, it is likely a P-gp-independent off-target effect. Zosuquidar has been shown to be non-toxic up to 50 µM in some cell lines.
Data Presentation
Table 1: Effective Concentrations of Zosuquidar for P-gp Inhibition
| Application | Cell System | Effective Concentration | Reference |
| Circumvention of P-gp-mediated drug resistance | Various cell culture systems | 50 - 100 nM | |
| Enhancement of daunorubicin cytotoxicity | K562/DOX cells | 0.3 µM | |
| Restoration of Fluo-3 fluorescence | P-gp positive leukemia cells | 0.25 - 0.50 µM | |
| Inhibition of organic cation transporter 1 (OCT1) | HEK293-OCT1 cells | IC50 = 7.5 µM |
Table 2: Example Dose-Response of Zosuquidar in a Calcein-AM Assay with a P-gp Overexpressing Cell Line
| Zosuquidar Concentration (nM) | Mean Fluorescence Intensity (RFU) | % P-gp Inhibition |
| 0 (Vehicle Control) | 1500 | 0% |
| 1 | 2100 | 15% |
| 10 | 4500 | 75% |
| 50 | 5500 | 100% |
| 100 | 5600 | 102.5% |
| 500 | 5650 | 103.75% |
| 1000 | 5700 | 105% |
| Note: This is a hypothetical dataset for illustrative purposes. % Inhibition is calculated relative to the signal from a known potent P-gp inhibitor at a saturating concentration. |
Mandatory Visualizations
References
Technical Support Center: Troubleshooting ONT-093 and Multidrug Resistance
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with ONT-093, a potent P-glycoprotein (P-gp) inhibitor, in reversing multidrug resistance (MDR) in their cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as OC144-093, is a selective inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is a transmembrane protein that functions as an ATP-dependent efflux pump, actively removing a wide range of chemotherapy drugs from cancer cells, thereby conferring multidrug resistance (MDR).[1][2] this compound works by blocking the function of P-gp, leading to an increased intracellular concentration of chemotherapeutic agents and restoring their cytotoxic effects.
Q2: At what concentration should I use this compound?
Pre-clinical studies have shown that this compound can reverse MDR at nanomolar concentrations, with an average EC50 of 0.032 µM.[2] Complete reversal of MDR is typically observed at concentrations between 0.25 and 1.0 µM. It is important to note that this compound itself has low cytotoxicity, with an average cytostatic IC50 of over 60 µM in 15 different cell types.
Q3: Why is this compound not reversing MDR in my cell line?
There are several potential reasons why this compound may not be effective in your specific experimental setup. These can be broadly categorized into issues with the experimental protocol, the specific characteristics of your cell line, or the underlying mechanism of drug resistance. This guide will walk you through a systematic troubleshooting process to identify the root cause.
Troubleshooting Guide: Why is this compound Ineffective?
If you are not observing the expected reversal of multidrug resistance with this compound, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Reagents
Before investigating complex biological reasons, it is crucial to rule out any technical issues with your experiment.
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Reagent Quality:
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Confirm the identity and purity of your this compound compound.
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Ensure that the chemotherapeutic agent you are using is active and not degraded.
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Prepare fresh solutions of this compound and the chemotherapeutic drug for each experiment.
-
-
Assay Conditions:
-
Review your cell viability assay protocol (e.g., MTT, XTT) for any potential errors in reagent preparation or incubation times.
-
Ensure accurate cell seeding density.
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Confirm that the solvent used to dissolve this compound (e.g., DMSO) is not affecting cell viability at the final concentration used.
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Step 2: Confirm P-glycoprotein Expression and Function
This compound is a specific inhibitor of P-gp. Therefore, its efficacy is dependent on P-gp being the primary driver of MDR in your cell line.
-
Assess P-gp Expression:
-
Perform a Western blot to determine the protein levels of P-gp in your resistant cell line compared to its parental, sensitive counterpart. A significant overexpression of P-gp in the resistant line is expected.
-
-
Assess P-gp Function:
-
Conduct a Rhodamine 123 efflux assay. Rhodamine 123 is a fluorescent substrate of P-gp. Resistant cells overexpressing P-gp will show lower intracellular fluorescence due to active efflux. Treatment with an effective P-gp inhibitor like this compound should increase Rhodamine 123 accumulation, leading to higher fluorescence.
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Step 3: Investigate Alternative Mechanisms of Multidrug Resistance
If you have confirmed that your experimental setup is correct and that P-gp is expressed and functional, yet this compound is still ineffective, it is likely that other MDR mechanisms are at play in your cell line. MDR is a complex phenomenon and can be mediated by factors other than P-gp.
-
Other ABC Transporters:
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Multidrug Resistance-associated Protein 1 (MRP1): Studies have shown that this compound does not inhibit MRP1. If your cell line overexpresses MRP1, this compound will not be effective. You can assess MRP1 expression via Western blot.
-
Breast Cancer Resistance Protein (BCRP): BCRP is another key ABC transporter implicated in MDR. The selectivity of this compound against BCRP is not as well-documented as its specificity for P-gp over MRP1. If you suspect BCRP involvement, consider using a specific BCRP inhibitor in your experiments.
-
-
Altered Drug Metabolism:
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Cancer cells can develop resistance by increasing the metabolic inactivation of a drug.
-
-
Alterations in Drug Targets:
-
Mutations in the drug's molecular target can prevent the drug from binding effectively.
-
-
Inhibition of Apoptosis:
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Resistant cells may have defects in their apoptotic pathways, making them less susceptible to drug-induced cell death.
-
The following diagram outlines the troubleshooting workflow:
Troubleshooting workflow for ineffective this compound.
Experimental Protocols
1. Cell Viability (MTT) Assay to Determine IC50
This protocol is used to assess the cytotoxicity of a chemotherapeutic agent in the presence and absence of this compound.
-
Materials:
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Resistant and sensitive cancer cell lines
-
96-well plates
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Complete culture medium
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Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO
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Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 1 µM). Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
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Determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound.
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2. Rhodamine 123 Efflux Assay
This assay measures the function of P-gp by quantifying the efflux of the fluorescent substrate Rhodamine 123.
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Materials:
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Resistant and sensitive cancer cell lines
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6-well plates or flow cytometry tubes
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Rhodamine 123
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This compound or other P-gp inhibitors (e.g., Verapamil as a positive control)
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PBS
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Flow cytometer or fluorescence plate reader
-
-
Procedure:
-
Seed cells and grow to 70-80% confluency.
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Pre-incubate the cells with or without this compound (e.g., 1 µM) for 1 hour at 37°C.
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Add Rhodamine 123 (final concentration of 1-5 µM) and incubate for an additional 30-60 minutes at 37°C.
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Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
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Add fresh, pre-warmed medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
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Wash the cells again with ice-cold PBS.
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Lyse the cells (for plate reader) or resuspend them in PBS (for flow cytometry).
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Measure the intracellular fluorescence. A higher fluorescence intensity in the presence of this compound indicates inhibition of P-gp-mediated efflux.
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3. Western Blot for P-glycoprotein Expression
This protocol is used to detect and quantify the amount of P-gp in your cell lines.
-
Materials:
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Resistant and sensitive cancer cell lines
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibody against P-gp (e.g., C219 or JSB-1)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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Imaging system
-
-
Procedure:
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Lyse the cells and quantify the protein concentration.
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Separate 20-40 µg of protein from each cell lysate by SDS-PAGE.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and add the chemiluminescent substrate.
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Visualize the protein bands using an imaging system. Compare the band intensity of P-gp in your resistant and sensitive cell lines. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
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Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| EC50 for MDR Reversal | 0.032 µM (average) | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma | |
| Cytostatic IC50 | >60 µM (average) | 15 normal and tumor cell lines | |
| MRP1 Inhibition | No effect | Cells expressing MRP-1 |
Table 2: Example of Expected Results from a Cell Viability Assay
| Cell Line | Treatment | IC50 of Doxorubicin (µM) | Fold Resistance |
| Sensitive (e.g., MCF-7) | Doxorubicin alone | 0.5 | 1 |
| Resistant (e.g., MCF-7/ADR) | Doxorubicin alone | 10.0 | 20 |
| Resistant (e.g., MCF-7/ADR) | Doxorubicin + 1 µM this compound | 0.8 | 1.6 |
Note: These are hypothetical values for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions.
Signaling Pathways and Mechanisms
P-glycoprotein Efflux Mechanism and Inhibition by this compound
The diagram below illustrates the mechanism by which P-gp confers multidrug resistance and how this compound inhibits this process.
Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
By systematically working through this guide, you should be able to identify the reason for the lack of efficacy of this compound in your experiments and determine the appropriate next steps.
References
Technical Support Center: Overcoming Poor Oral Absorption of Ont-093 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the in vivo oral absorption of Ont-093.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: Published preclinical and clinical data suggest that this compound is orally bioavailable. In preclinical studies involving rodents and dogs, the oral bioavailability of this compound was reported to be greater than 50%.[1] Phase I clinical trials in human volunteers also indicated that doses between 300 to 500 mg resulted in serum concentrations associated with biological activity, with no dose-limiting toxicities observed.[2]
Q2: Why might I be observing poor oral absorption of this compound in my experiments despite published data?
A2: Several factors could contribute to discrepancies between published findings and your experimental results. These may include:
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Formulation Differences: The formulation used in your studies may not be optimal for solubilization and absorption.
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Animal Model Specifics: The gastrointestinal physiology of your chosen animal model may differ significantly from those used in initial studies.
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Analytical Method Sensitivity: Your method for quantifying this compound in plasma may lack the required sensitivity.
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Compound Stability: this compound might be degrading in the gastrointestinal tract or during sample processing.
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P-glycoprotein (P-gp) Efflux: While this compound is a P-gp inhibitor, high intestinal expression of P-gp in your specific model could still impact its own absorption.[3][4]
Q3: What are the primary mechanisms that can lead to poor oral absorption of a compound?
A3: The primary reasons for poor oral bioavailability fall into two main categories:
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Poor Solubility: The compound does not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[5]
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Poor Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to factors like efflux by transporters such as P-glycoprotein.
Troubleshooting Guides
Issue 1: Low Plasma Concentrations of this compound After Oral Administration
This guide provides a systematic approach to troubleshooting unexpectedly low systemic exposure of this compound.
Step 1: Verify Analytical Methodology
Ensure that your analytical method for detecting this compound in plasma is validated and sufficiently sensitive.
Step 2: Assess Compound Stability
Confirm the stability of this compound in the formulation and under the physiological conditions of the gastrointestinal tract of your animal model.
Step 3: Evaluate Formulation Performance
The formulation is critical for the oral absorption of any compound. Consider the following formulation strategies to enhance solubility and dissolution.
Table 1: Formulation Strategies to Enhance Oral Bioavailability
| Formulation Strategy | Description | Advantages | Disadvantages |
| Particle Size Reduction | Decreasing the particle size of the drug to increase its surface area. | Simple, cost-effective, increases dissolution rate. | May not be sufficient for very poorly soluble compounds, risk of particle agglomeration. |
| Amorphous Solid Dispersions | Dispersing the drug in a polymer matrix in an amorphous state. | Significantly improves solubility and dissolution rate. | Can be physically unstable and revert to a crystalline form. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents. | Enhances solubility and can utilize lipid absorption pathways, potentially bypassing first-pass metabolism. | Can be complex to formulate and may have stability issues. |
| Cyclodextrin Complexation | Encapsulating the drug molecule within a cyclodextrin cavity to increase its water solubility. | Effective for a wide range of poorly soluble drugs, can improve stability. | Can be expensive, and the drug must fit within the cyclodextrin cavity. |
| Co-solvents | Using a water-miscible organic solvent to increase the solubility of the drug. | Simple to prepare and can significantly increase solubility. | Potential for in vivo precipitation upon dilution with aqueous gastrointestinal fluids. |
Experimental Workflow for Troubleshooting Poor Oral Absorption
The following diagram illustrates a decision-making workflow for addressing poor oral absorption of this compound.
Caption: A stepwise guide for troubleshooting and improving the poor oral absorption of this compound.
Issue 2: High Variability in Plasma Concentrations
High inter-individual variability in drug exposure can complicate data interpretation and translation to clinical settings.
Potential Causes and Solutions:
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Food Effects: The presence or absence of food can significantly alter the absorption of some drugs. Standardize the feeding state of your animals (e.g., fasted or fed) across all experiments.
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Genetic Polymorphisms: Variations in drug transporters (like P-gp) or metabolizing enzymes in your animal model could contribute to variability.
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Inconsistent Dosing: Ensure accurate and consistent oral gavage technique.
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Formulation Instability: If using a suspension, ensure it is homogenous before each dose. For lipid-based formulations, check for any signs of phase separation.
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To assess the dissolution rate of different this compound formulations.
Methodology:
-
Prepare simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
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Add a known amount of the this compound formulation to a defined volume of SGF or SIF at 37°C with constant stirring.
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At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the dissolution medium.
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Filter the sample to remove any undissolved drug.
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Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
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Plot the concentration of dissolved this compound against time to determine the dissolution profile.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the intestinal permeability of this compound and identify potential P-gp mediated efflux.
Methodology:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
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Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
To assess apical to basolateral (A-to-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
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To assess basolateral to apical (B-to-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
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The efflux ratio (B-to-A permeability / A-to-B permeability) can be calculated. An efflux ratio significantly greater than 1 suggests the involvement of an active efflux transporter like P-gp.
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The experiment can be repeated in the presence of a known P-gp inhibitor to confirm the involvement of this transporter.
Signaling Pathway and Drug Transport
The following diagram illustrates the role of P-glycoprotein in limiting the oral absorption of a drug and how an inhibitor like this compound can counteract this.
Caption: P-gp mediated drug efflux and its inhibition by this compound to improve oral absorption.
References
- 1. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral bioavailability of docetaxel in combination with OC144-093 (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (Ontogen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Ont-093 in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ont-093 in animal studies. The primary focus is on managing the side effects that may arise, particularly in the context of co-administration with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1). P-gp is an ATP-dependent efflux pump that transports a wide variety of substrates out of cells. By inhibiting P-gp, this compound can increase the intracellular concentration and systemic exposure of drugs that are P-gp substrates.
Q2: What are the expected side effects of this compound when administered alone in animal studies?
A2: Preclinical and early clinical studies have generally shown this compound to be well-tolerated with no significant dose-limiting toxicities when administered alone. It is often described as non-toxic. However, as with any investigational compound, careful monitoring for any unexpected adverse events is recommended.
Q3: What is the most common safety concern when using this compound in combination with other drugs?
A3: The most significant safety concern is the potential for drug-drug interactions (DDIs). When this compound is co-administered with a therapeutic agent that is a P-gp substrate, it can inhibit the efflux of that agent, leading to increased plasma concentrations and systemic exposure. This can, in turn, potentiate the toxicity of the co-administered drug.[1][2][3][4][5]
Q4: How can I determine if a drug I am co-administering with this compound is a P-gp substrate?
A4: You can determine if a drug is a P-gp substrate through several methods:
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Literature Review: Check scientific databases for in vitro or in vivo studies that have characterized the drug's interaction with P-gp.
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In Vitro Assays: Conduct experiments using cell lines that overexpress P-gp (e.g., Caco-2 cells) to perform bidirectional transport assays.
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In Silico Modeling: Utilize computational models that predict a compound's likelihood of being a P-gp substrate based on its chemical structure.
Troubleshooting Guides
Issue 1: Unexpected Toxicity Observed in Animals Receiving this compound in Combination Therapy
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Problem: Animals are showing signs of toxicity (e.g., excessive weight loss, lethargy, organ-specific toxicity) at a dose of a co-administered drug that was previously considered safe.
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Probable Cause: this compound is likely inhibiting the P-gp-mediated efflux of the co-administered drug, leading to its increased systemic exposure and subsequent toxicity.
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Solution Workflow:
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Confirm P-gp Substrate Status: Verify if the co-administered drug is a known P-gp substrate.
-
Pharmacokinetic Analysis: If possible, conduct a pharmacokinetic (PK) study to compare the plasma concentration of the co-administered drug with and without this compound. An increased Area Under the Curve (AUC) in the presence of this compound would confirm the interaction.
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Dose Reduction: Reduce the dose of the co-administered drug. A pilot dose-reduction study may be necessary to identify a new, well-tolerated dose in the presence of this compound.
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Staggered Dosing: Investigate if staggering the administration of this compound and the co-administered drug can mitigate the interaction, although this is often less effective for potent inhibitors.
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Enhanced Monitoring: Increase the frequency and intensity of monitoring for the known toxicities of the co-administered drug.
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Issue 2: High Variability in Toxicity or Efficacy in Study Animals
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Problem: There is significant inter-animal variability in the observed toxicities or therapeutic effects when using this compound in combination therapy.
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Probable Cause: This variability could be due to genetic polymorphisms in the gene encoding P-gp (ABCB1/MDR1) within the animal population, leading to differences in baseline P-gp expression or function.
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Solution Workflow:
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Genetic Screening: If feasible, genotype the study animals for known functional polymorphisms in the Abcb1a or Abcb1b genes (in rodents).
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Stratify Data Analysis: Analyze the data based on genotype to determine if there is a correlation between genotype and the observed variability.
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Use Genetically Defined Strains: For future studies, consider using inbred or genetically defined animal strains to reduce variability in P-gp expression and function.
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Data on Potential Drug-Drug Interactions
The primary "side effect" of this compound is the potentiation of the side effects of co-administered P-gp substrate drugs. The table below summarizes potential toxicities to monitor based on the class of the co-administered drug.
| Class of Co-administered P-gp Substrate | Potential Potentiated Toxicities to Monitor in Animal Models |
| Chemotherapeutic Agents (e.g., Paclitaxel, Doxorubicin, Vincristine) | Myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicity (diarrhea, mucositis), peripheral neuropathy, cardiotoxicity. |
| Immunosuppressants (e.g., Cyclosporine, Tacrolimus) | Nephrotoxicity, neurotoxicity, hypertension. |
| Cardiovascular Drugs (e.g., Digoxin, Verapamil) | Arrhythmias, bradycardia, hypotension. |
| Antidepressants | Increased risk of central nervous system side effects. |
Experimental Protocols
Protocol: Assessing the Impact of this compound on the Pharmacokinetics and Toxicity of a Co-administered Drug
Objective: To determine the effect of this compound on the systemic exposure and toxicity profile of a P-gp substrate drug (Drug X) in a rodent model.
Methodology:
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Animal Model: Select a suitable rodent species and strain (e.g., Sprague-Dawley rats or BALB/c mice).
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Preliminary Studies:
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Determine the maximum tolerated dose (MTD) of Drug X when administered alone.
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Establish a dose of this compound known to cause significant P-gp inhibition.
-
-
Study Design:
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Group 1 (Control): Vehicle for Drug X + Vehicle for this compound.
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Group 2 (Drug X alone): Drug X at a pre-determined dose (e.g., 75% of MTD) + Vehicle for this compound.
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Group 3 (this compound alone): Vehicle for Drug X + this compound.
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Group 4 (Combination): Drug X (at a reduced dose, e.g., 25-50% of the dose in Group 2) + this compound.
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Rationale for Dose Reduction in Group 4: To anticipate the increased exposure and avoid severe toxicity.
-
-
Drug Administration:
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Administer this compound orally at a specified time before the administration of Drug X, based on the known Tmax of this compound.
-
-
Monitoring:
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Clinical Observations: Daily monitoring for clinical signs of toxicity (e.g., changes in activity, posture, grooming) and body weight.
-
Pharmacokinetic Sampling: Collect blood samples at multiple time points post-administration of Drug X to determine its plasma concentration.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count and serum chemistry analysis. Collect tissues for histopathological examination, focusing on the known target organs of Drug X toxicity.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax) for Drug X in the presence and absence of this compound.
-
Compare clinical observations, body weight changes, clinical pathology, and histopathology findings between the groups.
-
Visualizations
Caption: Mechanism of this compound-mediated drug-drug interaction.
Caption: Workflow for designing animal studies with this compound.
References
- 1. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. P-Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - ProQuest [proquest.com]
- 4. P-glycoprotein mediated drug interactions in animals and humans with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
Technical Support Center: Assessing the Specificity of Ont-093 for P-gp
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for accurately assessing the specificity of the P-glycoprotein (P-gp) inhibitor, Ont-093.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound (also known as OC144-093) is a third-generation, orally bioavailable inhibitor of P-glycoprotein (P-gp, ABCB1).[1][2][3] Its primary mechanism is to block the efflux function of P-gp, an ATP-dependent transporter.[4] By inhibiting P-gp, this compound can reverse multidrug resistance (MDR) in cancer cells and enhance the oral bioavailability and central nervous system penetration of drugs that are P-gp substrates.[1]
Q2: Why is assessing the specificity of this compound for P-gp crucial?
A2: Assessing specificity is critical to ensure that the observed effects are due to the inhibition of P-gp and not other transporters or off-target cytotoxic effects. The ATP-binding cassette (ABC) transporter family includes several proteins like MRP1 (ABCC1) and BCRP (ABCG2) that can also confer multidrug resistance. A truly specific inhibitor will not interact with these other transporters, which is essential for developing a targeted therapy with a predictable mechanism of action and fewer off-target side effects. Pre-clinical studies have shown that this compound (as OC144-093) did not inhibit MRP-1.
Q3: What are the primary in vitro methods to confirm this compound's inhibitory activity on P-gp?
A3: A combination of assays is recommended to reliably classify a compound's interaction with P-gp. Key methods include:
-
Cell-Based Efflux Assays: Using fluorescent P-gp substrates like Calcein-AM or Rhodamine 123 in P-gp overexpressing cells. Inhibition of efflux leads to increased intracellular fluorescence.
-
Bidirectional Transport Assays: Using polarized cell monolayers (e.g., MDCK-MDR1 or Caco-2) to measure the transport of a known P-gp substrate from the basolateral to the apical side. A potent inhibitor like this compound will reduce this directed transport.
-
P-gp ATPase Activity Assay: This assay measures the rate of ATP hydrolysis by P-gp membranes. The interaction of this compound can either stimulate or inhibit the basal ATPase activity, providing direct evidence of interaction with the transporter.
-
Vesicular Transport Assays: This method uses inside-out membrane vesicles from P-gp overexpressing cells, which can be advantageous for testing compounds with low passive permeability.
Q4: How can I determine if this compound interacts with other ABC transporters?
A4: To confirm specificity, this compound should be tested against other clinically relevant ABC transporters. This is typically done by running parallel assays using cell lines that are specifically engineered to overexpress a single transporter, such as MRP1 or BCRP. Comparing the inhibitory activity of this compound in these cell lines to its activity in P-gp overexpressing cells will determine its selectivity. For example, a specific P-gp inhibitor should show high potency in P-gp-expressing cells but little to no activity in MRP1- or BCRP-expressing cells.
Troubleshooting Guide
Issue 1: I am seeing conflicting results for this compound between different P-gp inhibition assays (e.g., strong inhibition in a Calcein-AM assay but weak or no effect in a Caco-2 transport assay).
-
Possible Cause & Troubleshooting Steps:
-
Different Assay Sensitivities: Dye-based assays like the Calcein-AM assay can be more sensitive than transporter assays. The high sensitivity may detect interactions that are not robust enough to significantly alter transport in a monolayer system.
-
Inhibitor Permeability: In a bidirectional transport assay, the inhibitor (this compound) must be able to reach the transporter on the cell membrane. If this compound has poor passive permeability, it may not reach an effective concentration at the transporter site within the timeframe of the assay. The vesicular transport assay is a good alternative to overcome this issue.
-
Assay System Variability: Different cell lines (e.g., K562/MDR, MDCKII-MDR1, Caco-2) have varying levels of P-gp expression, which can lead to 10- to 100-fold differences in IC50 values. One study reported that OC144-093 did not inhibit paclitaxel transport in their Caco-2 cell system, highlighting that results can be system-dependent.
-
Action: Validate the finding using a third, mechanistically different assay, such as the P-gp ATPase assay, which measures direct interaction with the transporter in a membrane preparation, eliminating cell permeability as a variable.
-
Issue 2: this compound appears to be cytotoxic in my P-gp overexpressing cell line, confounding the MDR reversal results.
-
Possible Cause & Troubleshooting Steps:
-
Distinguishing Specificity from Off-Target Toxicity: It is critical to differentiate between cytotoxicity caused by the inhibitor itself and the intended effect of reversing resistance to a co-administered cytotoxic drug.
-
Assess Intrinsic Cytotoxicity: Determine the IC50 value for this compound's cytotoxicity by treating the cells with this compound alone (without any P-gp substrate). Pre-clinical data suggests OC144-093 has a very high cytostatic IC50 (>60 µM), indicating low intrinsic toxicity.
-
Use a P-gp Null Control: Test the cytotoxicity of this compound on a parental cell line that does not express P-gp. If cytotoxicity persists in the absence of P-gp, it is an off-target effect.
-
Concentration Range: Ensure that the concentrations of this compound used for MDR reversal experiments are well below its intrinsic cytotoxic IC50 value.
-
Issue 3: The P-gp ATPase assay shows inconsistent results or high background.
-
Possible Cause & Troubleshooting Steps:
-
Contaminating ATPases: The membrane preparations may contain other ATPases that contribute to the background signal. The use of sodium orthovanadate (Na3VO4), a specific inhibitor of P-gp's ATPase activity, is essential to determine the P-gp-specific portion of the activity.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can affect ATPase activity. Ensure that all controls, including the basal activity and positive control wells, contain the same final concentration of the solvent.
-
Compound Interaction: Test compounds can interact with the ATP detection reagents in luminescence-based assays. It is important to run a control where this compound is added to the reaction after the ATPase reaction has been stopped to check for interference.
-
Action: Always include a known P-gp substrate that stimulates ATPase activity (e.g., verapamil) as a positive control and a potent inhibitor (e.g., cyclosporin A) to ensure the assay is performing correctly.
-
Key Experimental Protocols & Workflows
Logical Workflow for Assessing this compound Specificity
The following diagram outlines a logical progression of experiments to thoroughly characterize the specificity of this compound for P-gp.
Caption: A logical workflow for assessing P-gp inhibitor specificity.
Protocol 1: Calcein-AM Retention Assay
This high-throughput assay measures the ability of this compound to inhibit the efflux of the P-gp substrate Calcein-AM.
Methodology:
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., KB-ChR-8-5 or K562/MDR) and the corresponding parental cell line in a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Remove the culture medium. Add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Verapamil).
-
Calcein-AM Loading: Add Calcein-AM to each well to a final concentration of 0.5-1.0 µM.
-
Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells three times with cold, phosphate-buffered saline (PBS) to remove extracellular dye.
-
Fluorescence Measurement: Measure the intracellular calcein fluorescence using a microplate reader with excitation at ~488 nm and emission at ~530 nm.
-
Data Analysis: Increased fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of P-gp. Calculate the IC50 value from the concentration-response curve.
Caption: Mechanism of the Calcein-AM assay for P-gp inhibition.
Protocol 2: Bidirectional Transport Assay
This assay uses a polarized cell monolayer to determine if this compound inhibits the vectorial transport of a P-gp substrate.
Methodology:
-
Cell Culture: Culture P-gp overexpressing cells (e.g., MDCKII-MDR1) on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Assay Setup:
-
A-to-B Transport: Add a known P-gp substrate (e.g., Digoxin) with or without this compound to the apical (A) chamber. The basolateral (B) chamber contains fresh medium.
-
B-to-A Transport: Add the P-gp substrate with or without this compound to the basolateral (B) chamber. The apical (A) chamber contains fresh medium.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Quantification: Analyze the concentration of the P-gp substrate in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).
-
A potent P-gp inhibitor like this compound will cause a significant reduction in the ER, ideally bringing it close to 1.
-
Caption: Workflow of a bidirectional transport assay.
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound (OC144-093) from pre-clinical studies.
| Parameter | Cell Line(s) | Value | Reference |
| EC50 for MDR Reversal | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | 0.032 µM (average) | |
| Cytostatic IC50 | 15 normal, non-transformed, or tumor cell lines | >60 µM (average) | |
| Effect on MRP-1 | MRP-1 expressing cells | No effect | |
| Effect on Paclitaxel Transport | Caco-2 cell monolayers | No significant change | |
| Oral Bioavailability in Humans (with Docetaxel) | Patients with advanced solid tumors | Enhanced Docetaxel bioavailability to ~26% |
References
- 1. This compound (Ontogen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ont-093 and Paclitaxel Combination Therapy
Welcome to the technical support resource for researchers utilizing the combination of Ont-093 and paclitaxel. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common challenges and ensure the robustness of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in combination with paclitaxel?
A1: this compound (also known as OC144-093) is an orally bioavailable inhibitor of P-glycoprotein (P-gp).[1][2] P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[3] Many cancer cells develop multidrug resistance (MDR) by overexpressing P-gp, which actively pumps chemotherapeutic agents like paclitaxel out of the cell, reducing their intracellular concentration and cytotoxic effect.[4][5] this compound blocks the function of P-gp, thereby increasing the intracellular accumulation and efficacy of paclitaxel in P-gp-expressing cancer cells.
Q2: We are observing significantly higher-than-expected cytotoxicity in our cell line with the this compound and paclitaxel combination. What could be the cause?
A2: This is a common and expected outcome, particularly in cell lines with high P-gp expression. The potent inhibition of P-gp by this compound can dramatically reverse paclitaxel resistance, leading to a sharp increase in cell death. However, if the toxicity is higher than anticipated even in P-gp low-expressing cells, consider these possibilities:
-
Off-Target Effects: At high concentrations, either drug could have off-target effects. Ensure you have run dose-response curves for each agent individually to establish their IC50 values in your specific cell line.
-
Synergistic Interaction: The two compounds may have a synergistic, not just additive, effect. It is crucial to perform a formal synergy analysis (e.g., using the Chou-Talalay method) to quantify the interaction.
-
Cell Line Integrity: Confirm the identity and P-gp expression status of your cell line. Genetic drift can alter drug sensitivity over time.
Q3: Our in vivo experiments show severe toxicity (e.g., neutropenia, neuropathy) in our animal models, which was not predicted by our in vitro data. Why is there a discrepancy?
A3: This discrepancy is a key issue reported in clinical trials of this compound and paclitaxel. The primary reason is a significant pharmacokinetic (PK) interaction. While preclinical studies in rodents did not show an alteration of paclitaxel PK, a phase I human trial revealed that this compound increased the systemic exposure (AUC) of paclitaxel by 45-65% at certain doses. This leads to amplified paclitaxel-related toxicities, such as neutropenia, myalgia, and peripheral neuropathy. Your in vivo experiments are likely recapitulating this clinical finding. It is critical to conduct a pilot PK study in your animal model before proceeding with large-scale efficacy studies.
Q4: We are not observing any synergistic effect. What are the potential reasons?
A4: A lack of synergy can be attributed to several factors:
-
Low P-gp Expression: The primary mechanism for this combination relies on the inhibition of P-gp. If your cell line or tumor model does not express significant levels of P-gp, this compound will have no resistance to reverse, and you may only observe an additive effect at best.
-
Drug Sequencing and Scheduling: The timing of drug administration can be critical. For agents that interfere with the cell cycle, the sequence of administration can lead to synergistic or antagonistic effects. An experimental design to test different schedules (e.g., this compound pre-treatment followed by paclitaxel, co-administration, paclitaxel followed by this compound) is recommended.
-
Incorrect Dosing: The concentrations used may be outside the synergistic range. A thorough dose-matrix experiment is necessary to evaluate synergy across a wide range of concentrations for both drugs.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High variability in cell viability results | 1. Inconsistent P-gp expression in cell culture.2. Drug instability or improper storage.3. Inconsistent timing of drug addition. | 1. Perform routine checks of P-gp expression via Western Blot or Flow Cytometry.2. Prepare fresh drug solutions from powder for each experiment. Verify solvent compatibility.3. Use automated liquid handlers for precise timing, especially in high-throughput screens. |
| Antagonistic interaction observed | 1. Cell cycle interference.2. Incorrect drug ratio or concentration. | 1. Paclitaxel arrests cells in the G2/M phase. If this compound has cell cycle effects, this could lead to antagonism. Test different administration schedules.2. Perform a dose-matrix experiment and analyze with synergy software (e.g., CompuSyn, SynergyFinder) to identify synergistic ratios. |
| Discrepancy between preclinical and clinical PK data | 1. Species-specific metabolism.2. Interaction with drug formulation excipients. | 1. Be aware that PK results may not be directly translatable across species.2. A clinical study suggested a possible interaction with Cremophor, the excipient in the standard paclitaxel formulation. If feasible, consider testing with an alternative formulation like nab-paclitaxel to see if the PK interaction is altered. |
| Unexpected dose-limiting toxicity in vivo | Pharmacokinetic interaction increasing systemic paclitaxel exposure. | 1. Reduce the dose of paclitaxel when combining with this compound.2. Conduct a small-scale PK study to determine the extent of paclitaxel AUC increase in your model.3. Monitor animal health closely for signs of neutropenia, neuropathy, and weight loss. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound (OC144-093)
| Parameter | Value | Cell Lines | Drug Reversed | Source |
|---|---|---|---|---|
| Average EC50 | 0.032 µM | Human lymphoma, breast, ovarian, uterine, colorectal carcinoma | Doxorubicin, paclitaxel, vinblastine |
| Cytostatic IC50 | >60 µM | 15 normal, non-transformed, or tumor cell lines | N/A (single agent) | |
Table 2: Clinical Trial Data for this compound and Paclitaxel Combination
| Dose Level | This compound Dose | Paclitaxel Dose | Key Observations | Source |
|---|---|---|---|---|
| Levels 1-3 | 300-500 mg | 150 mg/m² | Plasma PK of paclitaxel unchanged between cycles. |
| Level 4 | 500 mg | 175 mg/m² | 45-65% increase in paclitaxel AUC in 4 of 6 patients.Higher-grade neutropenia observed.One patient experienced febrile neutropenia (dose-limiting toxicity). | |
Visual Diagrams
References
- 1. A phase I pharmacokinetic study of the P-glycoprotein inhibitor, this compound, in combination with paclitaxel in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (Ontogen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating the P-glycoprotein Inhibitory Effect of Ont-093: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P-glycoprotein (P-gp) inhibitory effects of Ont-093 (also known as OC144-093) against other well-established P-gp inhibitors. The information is supported by experimental data from in vitro studies to assist researchers in evaluating its potential for their applications.
Mechanism of Action: P-glycoprotein Inhibition
P-glycoprotein is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells. In cancer cells, overexpression of P-gp is a major mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic agents. P-gp inhibitors, such as this compound, work by blocking this efflux activity, thereby increasing the intracellular accumulation and efficacy of co-administered drugs that are P-gp substrates.
Comparative Analysis of P-gp Inhibitors
The inhibitory potency of P-gp inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of an inhibitor required to reduce the P-gp-mediated efflux of a substrate by 50%. The lower the IC50 or EC50 value, the more potent the inhibitor.
The following table summarizes the in vitro P-gp inhibitory activities of this compound and several comparator compounds from a study that evaluated their effect on the transport of the P-gp substrate paclitaxel in Caco-2 cell monolayers.[1] It is important to note that one study found this compound to be ineffective in inhibiting paclitaxel transport in their Caco-2 cell model, which contrasts with other reports of its potent P-gp inhibitory activity.[1][2][3]
| Inhibitor | Generation | IC50 (µM) for Inhibition of Paclitaxel Transport (BL-to-AP) in Caco-2 Cells |
| This compound (OC144-093) | Third | > 10 |
| Cyclosporin A | First | 1.83 |
| Elacridar (GF120918) | Third | 0.05 |
| Tariquidar (XR9576) | Third | 0.06 |
| Verapamil | First | Not available in this study; literature values vary significantly depending on the assay. |
Data sourced from Yamagata et al., "Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs."[1]
Experimental Protocols
Paclitaxel Transport Assay in Caco-2 Cells
This assay evaluates the ability of a test compound to inhibit the P-gp-mediated transport of a known P-gp substrate, paclitaxel, across a monolayer of Caco-2 cells.
Materials:
-
Caco-2 cells
-
Transwell™ inserts
-
Hank's Balanced Salt Solution (HBSS)
-
Paclitaxel
-
Test inhibitors (this compound, Cyclosporin A, Elacridar, Tariquidar)
-
Scintillation counter
Procedure:
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
TEER Measurement: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study:
-
For basolateral-to-apical (BL-to-AP) transport, the cell monolayers are washed with HBSS.
-
HBSS containing paclitaxel and varying concentrations of the test inhibitor (or vehicle control) is added to the basolateral side.
-
HBSS without paclitaxel or inhibitor is added to the apical side.
-
The plates are incubated at 37°C with shaking.
-
Samples are collected from the apical side at specified time points.
-
-
Quantification: The amount of paclitaxel transported to the apical side is quantified using a scintillation counter.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The IC50 value for each inhibitor is determined by plotting the percentage of inhibition of paclitaxel transport against the inhibitor concentration.
Visualizing the Experimental Workflow and P-gp Inhibition
To better understand the experimental process and the mechanism of P-gp inhibition, the following diagrams are provided.
References
- 1. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of OC144-093, a novel inhibitor of P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OC144-093, a novel P glycoprotein inhibitor for the enhancement of anti-epileptic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of P-glycoprotein Inhibitors: Ont-093 vs. Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two P-glycoprotein (P-gp) inhibitors: Ont-093 and verapamil. The objective is to present a comprehensive overview of their performance based on available experimental data, aiding researchers in the selection of appropriate modulators for pre-clinical and clinical studies.
Executive Summary
This compound (also known as OC144-093) is a potent and selective third-generation P-gp inhibitor. Verapamil, a first-generation P-gp inhibitor, is also a calcium channel blocker used in the management of cardiovascular conditions. While both compounds inhibit the P-gp efflux pump, a key contributor to multidrug resistance (MDR) in cancer and a modulator of drug disposition, this compound exhibits significantly higher potency and specificity. This guide will delve into the quantitative data supporting these differences, provide detailed experimental methodologies for their assessment, and visualize the relevant biological pathways.
Data Presentation
The following tables summarize the quantitative data comparing the efficacy of this compound and verapamil as P-gp inhibitors.
Table 1: In Vitro P-glycoprotein Inhibition
| Parameter | This compound | Verapamil | Reference |
| P-gp ATPase Activity (IC50) | 0.16 µM | ~8 µM (biphasic kinetics) | [1][2] |
| MDR Reversal (EC50) | 0.032 µM (average) | Varies (µM range) | [1] |
| Cytotoxicity (IC50) | >60 µM | Varies depending on cell line | [1] |
Table 2: Effect on Oral Bioavailability of P-gp Substrates
| P-gp Substrate | P-gp Inhibitor | Fold Increase in Oral Bioavailability | Species | Reference |
| Docetaxel | This compound (500 mg) | ~2.6-fold (relative apparent bioavailability of 26% vs. <10% for docetaxel alone) | Human | [3] |
| Paclitaxel | Verapamil | ~3-fold | Rat | |
| Paclitaxel | Verapamil | ~7.5-fold (with KR-30031, a verapamil analog) | Rat |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis that fuels the P-gp efflux pump.
Materials:
-
P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human MDR1)
-
Test compounds (this compound, verapamil) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)
-
ATP solution (e.g., 5 mM)
-
Phosphate standard solution
-
Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and verapamil) in DMSO.
-
In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Add the test compounds to the wells. Include a positive control (e.g., a known P-gp inhibitor like verapamil) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 20 minutes) to allow for ATP hydrolysis.
-
Stop the reaction by adding the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Generate a standard curve using the phosphate standard solution.
-
Calculate the amount of inorganic phosphate released in each well.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Multidrug Resistance (MDR) Reversal Assay
This assay assesses the ability of a compound to restore the cytotoxicity of a chemotherapeutic agent in a multidrug-resistant cancer cell line that overexpresses P-gp.
Materials:
-
Multidrug-resistant cancer cell line (e.g., K562/DOX - doxorubicin-resistant)
-
Parental, drug-sensitive cell line (e.g., K562)
-
Chemotherapeutic agent (e.g., doxorubicin)
-
Test compounds (this compound, verapamil)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the resistant and sensitive cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (doxorubicin) and the test compounds (this compound and verapamil).
-
Treat the cells with the chemotherapeutic agent alone, the test compound alone, or a combination of both. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent (e.g., add MTT solution and incubate for 4 hours, then solubilize formazan crystals with DMSO).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value of the chemotherapeutic agent in the presence and absence of the test compounds. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
Mandatory Visualizations
Signaling Pathway of P-glycoprotein Regulation
The expression of P-glycoprotein (encoded by the ABCB1 gene) is regulated by various signaling pathways, which can be a target for overcoming multidrug resistance.
Caption: Regulation of P-glycoprotein expression by key signaling pathways.
Experimental Workflow for P-gp ATPase Activity Assay
The following diagram illustrates the key steps in determining the inhibitory effect of a compound on P-gp's ATPase activity.
Caption: Workflow for the P-glycoprotein ATPase activity assay.
Logical Relationship of MDR Reversal
This diagram illustrates the logical relationship between P-gp inhibition and the reversal of multidrug resistance.
References
A Comparative Guide to P-glycoprotein Inhibition: ONT-093 versus Cyclosporine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors: ONT-093 and Cyclosporine A. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer therapy and influences the pharmacokinetics of numerous drugs. Effective P-gp inhibition can enhance the efficacy of chemotherapeutic agents and improve the bioavailability of various compounds.
Overview of this compound and Cyclosporine A
This compound (also known as OC144-093) is a third-generation, orally bioavailable P-gp inhibitor. It is a substituted diarylimidazole that has been developed to be a potent and specific inhibitor of P-gp with low intrinsic cytotoxicity.[1][2]
Cyclosporine A is a first-generation P-gp inhibitor and a well-known immunosuppressant.[3] While it can inhibit P-gp, it also serves as a substrate for the transporter and has a range of other biological activities, which can lead to significant side effects and drug-drug interactions.[3][4]
Performance Data: A Quantitative Comparison
The inhibitory potency of this compound and Cyclosporine A against P-gp has been evaluated in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of an inhibitor.
| Inhibitor | Assay Type | IC50 Value (µM) | Cell Line/System | Reference |
| This compound | P-gp-mediated ATPase activity | 0.16 | --- | |
| This compound | Reversal of Multidrug Resistance (EC50) | 0.032 (average) | Various cancer cell lines | |
| Cyclosporine A | P-gp Inhibition | 3.2 | --- |
It is important to note that a direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. One study utilizing a Caco-2 cell model reported that this compound did not alter the transport of the P-gp substrate paclitaxel, suggesting it was not a suitable P-gp inhibitor in their specific assay system.
Mechanism of P-gp Inhibition
Both this compound and Cyclosporine A inhibit the function of P-gp, an ATP-dependent efflux pump. P-gp utilizes the energy from ATP hydrolysis to actively transport a wide variety of substrates out of the cell. By inhibiting the ATPase activity of P-gp, these compounds prevent the conformational changes necessary for substrate transport, leading to increased intracellular accumulation of P-gp substrates.
Caption: General mechanism of P-gp inhibition.
Experimental Protocols
P-gp ATPase Activity Assay
This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp. A decrease in ATPase activity in the presence of the test compound indicates inhibition.
Methodology:
-
Preparation: Purified P-gp-containing cell membranes are incubated with the test compound (e.g., this compound or Cyclosporine A) at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of MgATP.
-
Incubation: The mixture is incubated at 37°C to allow for ATP hydrolysis.
-
Detection: The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method. The absorbance is measured, and the ATPase activity is calculated.
-
Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Accumulation Assay (e.g., using Rhodamine 123)
This assay assesses the ability of an inhibitor to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.
Methodology:
-
Cell Seeding: P-gp-overexpressing cells are seeded in a multi-well plate and allowed to adhere.
-
Incubation with Inhibitor: The cells are pre-incubated with various concentrations of the test inhibitor.
-
Addition of Fluorescent Substrate: A fluorescent P-gp substrate (e.g., Rhodamine 123) is added to the wells, and the cells are incubated.
-
Washing: The cells are washed to remove the extracellular fluorescent substrate.
-
Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometry.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates P-gp inhibition. The EC50 value (the concentration of inhibitor that produces 50% of the maximal effect) can be calculated.
Caption: Workflow for a cellular accumulation assay.
Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium, to assess the transport of a compound. It can be used to determine if a compound is a P-gp substrate and to evaluate the efficacy of P-gp inhibitors.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports in a transwell plate for approximately 21 days to form a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Study: The test compound (a known P-gp substrate) is added to either the apical (A) or basolateral (B) chamber of the transwell, with or without the P-gp inhibitor (this compound or Cyclosporine A).
-
Sampling: At designated time points, samples are taken from the receiver chamber.
-
Quantification: The concentration of the test compound in the samples is quantified using LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (Papp(B-A) / Papp(A-B)) is determined. A significant decrease in the efflux ratio in the presence of the inhibitor indicates P-gp inhibition.
Summary and Conclusion
Both this compound and Cyclosporine A are capable of inhibiting P-glycoprotein, but they represent different generations of inhibitors with distinct profiles.
-
This compound is a potent, third-generation inhibitor with high specificity for P-gp and lower cytotoxicity compared to older inhibitors. The available data suggests it can be effective at nanomolar concentrations. However, its efficacy may vary depending on the experimental system.
-
Cyclosporine A , a first-generation inhibitor, is less potent than this compound and exhibits significant off-target effects, including immunosuppression. Its clinical use as a P-gp inhibitor is limited by its own pharmacokinetic complexities and potential for drug-drug interactions.
For researchers seeking a highly specific and potent tool to study P-gp inhibition with minimal confounding factors, this compound appears to be a superior choice based on the majority of the available preclinical data. However, the conflicting report from a Caco-2 cell study highlights the importance of selecting the appropriate experimental model and validating the inhibitor's activity within that specific context. Cyclosporine A, while a historically important tool, should be used with caution in research settings due to its broader biological activity.
References
- 1. scribd.com [scribd.com]
- 2. Characterization of P-Glycoprotein Inhibitors for Evaluating the Effect of P-Glycoprotein on the Intestinal Absorption of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Head-to-Head Comparison of Third-Generation P-glycoprotein Inhibitors: Tariquidar, Elacridar, and Zosuquidar
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of three prominent third-generation P-glycoprotein (P-gp) inhibitors: tariquidar, elacridar, and zosuquidar. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key mediator of multidrug resistance (MDR) in cancer and significantly impacts the pharmacokinetics of numerous drugs. Third-generation inhibitors have been engineered for higher potency, greater specificity, and reduced off-target toxicity compared to their predecessors. This document aims to furnish researchers with the necessary data and methodologies to make informed decisions in their drug development endeavors.
Performance Comparison of Third-Generation P-gp Inhibitors
The efficacy of P-gp inhibitors is paramount and is typically quantified by their half-maximal inhibitory concentration (IC50) in vitro and the effective dose required to elicit a 50% response in vivo (ED50). The following tables summarize the performance of tariquidar, elacridar, and zosuquidar based on available experimental data. It is crucial to note that IC50 values can vary depending on the specific cell line, P-gp substrate, and experimental conditions employed.
| Inhibitor | Cell Line | Substrate | IC50 (µM) | Reference |
| Tariquidar | MDCK-MDR1 | Calcein-AM | ~0.223 | [1] |
| K562/DOX | Rhodamine 123 | Varies | [2] | |
| Elacridar | MCF7R | Rhodamine 123 | 0.05 | [3] |
| CHRC5, OV1/DXR, MCF7/ADR | Doxorubicin, Vincristine | 0.02 | ||
| Zosuquidar | P388/ADR | Doxorubicin | Varies | [4] |
| K562/ADR | Daunorubicin | Varies |
| Inhibitor | Animal Model | P-gp Substrate | ED50 (mg/kg) | Reference |
| Tariquidar | Rat | (R)-[11C]verapamil | 3.0 ± 0.2 | [5] |
| Elacridar | Rat | (R)-[11C]verapamil | 1.2 ± 0.1 |
Note: Direct comparison of IC50 and ED50 values should be approached with caution due to the differing nature of in vitro and in vivo experimental systems.
Key Signaling Pathways in P-gp Regulation
The expression and function of P-gp are modulated by several intracellular signaling cascades. Understanding these pathways is critical for elucidating the mechanisms of drug resistance and the action of P-gp inhibitors. The Mitogen-Activated Protein Kinase (MAPK) signaling network, comprising the classical MAPK/ERK, p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways, plays a significant role in regulating P-gp expression.
Caption: P-gp expression is regulated by multiple signaling pathways.
Experimental Protocols
Accurate and reproducible assessment of P-gp inhibition is crucial for the evaluation of potential drug candidates. Below are detailed protocols for three commonly used in vitro assays.
Calcein-AM Efflux Assay
This high-throughput assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate calcein-AM.
Materials:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1, K562/DOX) and parental cells.
-
Calcein-AM.
-
Test inhibitors and a positive control (e.g., verapamil).
-
Cell culture medium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader.
Protocol:
-
Seed P-gp-overexpressing and parental cells into a 96-well plate and culture overnight.
-
Wash the cells with pre-warmed buffer.
-
Add the test inhibitor at various concentrations to the wells and incubate.
-
Add calcein-AM to all wells and incubate in the dark.
-
Wash the cells with ice-cold buffer to stop the reaction.
-
Measure the intracellular fluorescence using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
-
Calculate the IC50 value by plotting the fluorescence intensity against the inhibitor concentration.
Rhodamine 123 Efflux Assay
This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.
Materials:
-
P-gp-overexpressing cells (e.g., MDCK-MDR1, K562/DOX) and parental cells.
-
Rhodamine 123.
-
Test inhibitors and a positive control (e.g., Verapamil).
-
Cell culture medium.
-
Flow cytometer or fluorescence plate reader.
Protocol:
-
Incubate P-gp-overexpressing cells with Rhodamine 123 in the presence or absence of the test inhibitor.
-
After an incubation period, wash the cells to remove the extracellular dye.
-
Resuspend the cells in fresh medium and incubate to allow for efflux.
-
Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence plate reader.
-
A decrease in the efflux of Rhodamine 123, resulting in higher intracellular fluorescence, indicates P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds. P-gp substrates and inhibitors can modulate its ATPase activity.
Materials:
-
P-gp-containing membrane vesicles.
-
ATP.
-
Test compounds.
-
Reagents for detecting inorganic phosphate (Pi).
-
96-well plates.
-
Plate reader.
Protocol:
-
Incubate P-gp membrane vesicles with the test compound at various concentrations.
-
Initiate the reaction by adding MgATP.
-
Incubate at 37°C to allow for ATP hydrolysis.
-
Stop the reaction and measure the amount of inorganic phosphate released.
-
An increase or decrease in Pi production compared to the basal level indicates that the compound interacts with P-gp.
Experimental and Logical Workflow
The evaluation of P-gp inhibitors follows a structured workflow, from initial screening to in vivo validation. This process ensures a thorough characterization of the inhibitor's potency and mechanism of action.
Caption: A typical workflow for the evaluation of P-gp inhibitors.
The fundamental principle behind the use of P-gp inhibitors is to counteract the efflux pump mechanism, thereby increasing the intracellular concentration of co-administered therapeutic agents and overcoming multidrug resistance.
Caption: Logical relationship of P-gp inhibition in overcoming MDR.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dose-response assessment of tariquidar and elacridar and regional quantification of P-glycoprotein inhibition at the rat blood-brain barrier using (R)-[11C]verapamil PET - PMC [pmc.ncbi.nlm.nih.gov]
Navigating P-glycoprotein-Mediated Multidrug Resistance: A Comparative Analysis of Ont-093 and Other Third-Generation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The circumvention of multidrug resistance (MDR), often driven by the overexpression of efflux pumps like P-glycoprotein (P-gp), remains a critical challenge in oncology. Third-generation P-gp inhibitors have emerged as promising agents to restore chemosensitivity. This guide provides a comparative analysis of Ont-093 (also known as OC144-093), a potent P-gp inhibitor, with other notable third-generation inhibitors: elacridar, tariquidar, and zosuquidar. The information presented herein is based on available preclinical and clinical data to inform research and development efforts in overcoming MDR.
Comparative Efficacy in Reversing Multidrug Resistance
This compound and its counterparts have demonstrated significant efficacy in reversing P-gp-mediated resistance to a variety of chemotherapeutic agents in preclinical studies. The following tables summarize their performance in various P-gp overexpressing cancer cell lines.
| Compound | Cell Line | Chemotherapeutic Agent | Potency (IC50/EC50) | Fold Reversal of Resistance |
| This compound | P388/ADR (Murine Leukemia) | Doxorubicin | - | Significant increase in lifespan in vivo |
| HCT15 (Human Colon Carcinoma) | Paclitaxel | - | Significant enhancement of anti-tumor activity in vivo | |
| Various P-gp expressing cell lines | Doxorubicin, Paclitaxel, Vinblastine | Average EC50 of 0.032 µM | - | |
| Elacridar | A2780PR1/A2780PR2 (Ovarian Cancer) | Paclitaxel | IC50 reduction from ~755-1970 ng/mL to ~4-5 ng/mL with 0.1 µM Elacridar | 162 to 483-fold |
| A2780PR1/A2780PR2 (Ovarian Cancer) | Doxorubicin | Significant sensitization | - | |
| Tariquidar | K562/DOX (Human Leukemia) | Daunorubicin | IC50 reduction from >50 µM to 1.1 µM with 0.3 µM Zosuquidar (as a comparator) | >45.5-fold (by Zosuquidar) |
| SKOV-3TR (Ovarian Cancer) | Paclitaxel | IC50 reduction from 2743 nM to a level comparable to sensitive cells | ~100-fold | |
| Zosuquidar | K562/DOX (Human Leukemia) | Daunorubicin | IC50 reduction from >50 µM to 1.1 µM with 0.3 µM Zosuquidar | >45.5-fold |
| HL60/DNR (Human Leukemia) | Daunorubicin | Significant sensitization | - |
Table 1: Comparative Efficacy of P-gp Inhibitors in Reversing Chemotherapeutic Resistance in P-gp Overexpressing Cell Lines. This table summarizes the ability of this compound, elacridar, tariquidar, and zosuquidar to restore sensitivity to various chemotherapy drugs in cancer cell lines with high levels of P-gp expression. The "Fold Reversal of Resistance" is a measure of how many times more potent the chemotherapeutic agent becomes in the presence of the P-gp inhibitor.
| Compound | Assay Type | Cell Line/System | Potency (IC50/Ki) |
| This compound | P-gp ATPase Activity | - | IC50 = 0.16 µM |
| Elacridar | [3H]azidopine binding | P-gp | IC50 = 0.16 µM |
| Tariquidar | P-gp ATPase Activity | - | IC50 = 5.1 nM (Kd) |
| Zosuquidar | P-gp Inhibition | Cell-free assay | Ki = 59 nM |
Table 2: Comparative Potency of P-gp Inhibitors. This table presents the direct inhibitory potency of this compound and its comparators against P-gp, as determined by various in vitro assays. Lower values indicate higher potency.
Cross-Resistance Profile
A critical aspect of inhibitor development is understanding the potential for cross-resistance, where resistance to one inhibitor confers resistance to others. Direct experimental studies on cross-resistance among third-generation P-gp inhibitors, particularly involving cell lines made resistant to one inhibitor and then tested against others, are limited in the public domain.
The available data primarily focuses on the broad efficacy of these inhibitors in overcoming resistance to various chemotherapeutic agents in P-gp overexpressing cells. This suggests that these third-generation inhibitors can circumvent the resistance mechanisms that make cancer cells refractory to conventional chemotherapy. However, the potential for the development of resistance to these inhibitors themselves and the subsequent cross-resistance patterns remain an area for further investigation. The lack of such data highlights a significant knowledge gap in the field.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cancer cells (both parental sensitive and P-gp overexpressing resistant lines) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the P-gp inhibitor and/or chemotherapeutic agent in culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated control wells.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
P-glycoprotein Efflux Activity Assay (Rhodamine 123 or Calcein-AM Assay)
These assays measure the functional activity of the P-gp efflux pump. P-gp substrates like Rhodamine 123 and Calcein-AM are used to assess the pump's ability to extrude them from the cells.
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS or phenol red-free medium) at a concentration of approximately 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Incubate the cells with various concentrations of the P-gp inhibitor (e.g., this compound, elacridar, tariquidar, or zosuquidar) or a known inhibitor like verapamil (positive control) for 30-60 minutes at 37°C.
-
Substrate Loading: Add the fluorescent P-gp substrate (e.g., Rhodamine 123 at 1 µg/mL or Calcein-AM at 0.25 µM) to the cell suspension and incubate for another 30-60 minutes at 37°C, protected from light.
-
Efflux Period:
-
For Rhodamine 123: Wash the cells with ice-cold buffer to remove extracellular dye. Resuspend the cells in fresh, pre-warmed buffer (with or without the inhibitor) and incubate at 37°C for 1-2 hours to allow for efflux.
-
For Calcein-AM: This is typically an accumulation assay. After loading, the cells can be analyzed directly.
-
-
Fluorescence Measurement: Analyze the intracellular fluorescence of the cells using a flow cytometer or a fluorescence microplate reader.
-
Data Analysis: Increased intracellular fluorescence in the presence of an inhibitor indicates reduced P-gp efflux activity. The potency of the inhibitor can be determined by plotting the fluorescence intensity against the inhibitor concentration and calculating the EC50 value.
Visualizing Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition.
Caption: Experimental workflow for a cross-resistance study.
Independent Verification of Ont-093's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ont-093 (also known as OC-144-093), a third-generation P-glycoprotein (P-gp) inhibitor, with other notable third-generation inhibitors. The focus is on the independent verification of its mechanism of action, supported by experimental data and detailed protocols. This compound is designed to reverse multidrug resistance (MDR) in cancer cells by inhibiting the P-gp efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[1][2]
Executive Summary
This compound is a potent, orally bioavailable inhibitor of the P-glycoprotein (P-gp) pump, a key mediator of multidrug resistance in cancer.[1][2] Its primary mechanism of action is the inhibition of P-gp's ATPase activity, which fuels the efflux of cytotoxic drugs from cancer cells.[1] This guide compares the in vitro and in vivo efficacy and key characteristics of this compound with other well-characterized third-generation P-gp inhibitors: tariquidar, elacridar, zosuquidar, and laniquidar. The data presented is intended to assist researchers in designing and interpreting experiments to verify the mechanism of action of P-gp inhibitors.
Comparative Analysis of P-gp Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives, providing a basis for comparing their potency and efficacy in inhibiting P-gp.
Table 1: In Vitro Potency of P-gp Inhibitors
| Compound | Assay Type | Cell Line(s) | IC50 / EC50 / Ki | Reference(s) |
| This compound | ATPase Activity | - | IC50: 0.16 µM | |
| MDR Reversal | Various cancer cell lines | Average EC50: 0.032 µM | ||
| Cytotoxicity | 15 normal and tumor cell lines | Average IC50: >60 µM | ||
| Tariquidar | P-gp Binding | CHrB30 | Kd: 5.1 nM | |
| ATPase Activity | P-gp | IC50: 43 nM | ||
| Calcein-AM Transport | MDCK | IC50: 0.21 µM | ||
| MDR Reversal (Doxorubicin) | MC26, EMT6/AR1.0, H69/LX4, 2780 AD | 22-150-fold lower doxorubicin IC50 with 0.1 µM tariquidar | ||
| Elacridar | [3H]azidopine Labeling | P-gp | IC50: 0.16 µM | |
| P-gp and BCRP Inhibition | - | - | ||
| Zosuquidar | P-gp Inhibition | HL60/VCR | IC50: 1.2 nM | |
| P-gp Binding | - | Ki: 59-60 nM | ||
| Etoposide Efflux | Caco-2 | Apparent IC50: 5.80 ± 1.70 nM | ||
| Laniquidar | P-gp Inhibition | - | IC50: 0.51 µM |
Table 2: In Vivo Efficacy of P-gp Inhibitors
| Compound | Model | Co-administered Drug | Key Findings | Reference(s) |
| This compound | MDR P388 leukemia (mice) | Doxorubicin | >100% increase in lifespan | |
| HCT15 colon carcinoma xenograft (mice) | Paclitaxel | Reversal of paclitaxel resistance at 30 mg/kg | ||
| Tariquidar | MC26 colon carcinoma (mice) | Doxorubicin | Significant potentiation of antitumor activity at 2-8 mg/kg | |
| 2780AD, H69/LX4 xenografts (mice) | Paclitaxel, Etoposide, Vincristine | Full restoration of antitumor activity at 6-12 mg/kg | ||
| Elacridar | P388/DOX xenograft (mice) | Doxorubicin | Reversal of doxorubicin resistance | |
| Zosuquidar | UCLA-P3.003VLB xenograft (mice) | Taxol | Marked suppression of tumor growth with 30 mg/kg zosuquidar | |
| AML patients | Daunorubicin & Cytarabine | Comparable overall remission rates in P-gp-high and P-gp-low patients | ||
| Laniquidar | Refractory breast cancer (human) | Docetaxel, Paclitaxel | Phase II clinical trials initiated |
Experimental Protocols for Mechanism of Action Verification
To independently verify the mechanism of action of a P-gp inhibitor like this compound, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key assays.
P-gp ATPase Activity Assay
This assay measures the inhibitor's effect on the ATP hydrolysis that powers the P-gp pump.
Principle: P-gp is an ATPase that hydrolyzes ATP to transport substrates. The release of inorganic phosphate (Pi) is proportional to P-gp activity. An inhibitor will reduce the amount of Pi liberated.
Materials:
-
P-gp-containing membrane vesicles (commercially available)
-
ATP solution
-
Assay buffer (containing MgCl2, EGTA, ouabain, and sodium azide)
-
Test compound (e.g., this compound) and positive control inhibitor (e.g., verapamil)
-
Sodium orthovanadate (Na3VO4) as a selective P-gp inhibitor
-
Reagents for colorimetric phosphate detection (e.g., malachite green)
-
96-well microplate
-
Incubator and microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
In a 96-well plate, add the assay buffer to each well.
-
Add the P-gp membrane vesicles to the wells.
-
Add the test compound, positive control, or vehicle to the respective wells. Include a set of wells with Na3VO4 to determine the non-P-gp-related ATPase activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a specific concentration of MgATP to all wells.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding the phosphate detection reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).
-
Calculate the P-gp-specific ATPase activity by subtracting the absorbance of the Na3VO4-treated wells from the total ATPase activity. Determine the IC50 value of the inhibitor.
Cellular Drug Efflux Assay (Rhodamine 123 or Calcein-AM)
This assay determines the ability of an inhibitor to block the efflux of fluorescent P-gp substrates from multidrug-resistant cells.
Principle: Rhodamine 123 and Calcein-AM are fluorescent substrates of P-gp. In P-gp-overexpressing cells, these dyes are actively pumped out, resulting in low intracellular fluorescence. A P-gp inhibitor will block this efflux, leading to an accumulation of the fluorescent dye inside the cells.
Materials:
-
P-gp-overexpressing cancer cell line (e.g., K562/DOX, MCF-7/ADR) and a parental, sensitive cell line.
-
Rhodamine 123 or Calcein-AM stock solution.
-
Test compound and positive control inhibitor.
-
Cell culture medium and PBS.
-
Flow cytometer or fluorescence plate reader.
-
96-well black, clear-bottom plates (for plate reader) or flow cytometry tubes.
Procedure:
-
Seed the P-gp-overexpressing and parental cells in 96-well plates or culture flasks and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or positive control for a predetermined time (e.g., 1-2 hours).
-
Add Rhodamine 123 (final concentration ~1-5 µM) or Calcein-AM (final concentration ~0.5-1 µM) to the wells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove the extracellular dye.
-
For efflux measurement, add fresh, dye-free medium (with or without the inhibitor) and incubate for another 1-2 hours.
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader (Excitation/Emission: ~485/530 nm for both dyes).
-
Calculate the fold-reversal of resistance by comparing the fluorescence intensity in inhibitor-treated cells to that of untreated cells. Determine the EC50 value of the inhibitor.
In Vivo Xenograft Model for MDR Reversal
This assay evaluates the efficacy of the P-gp inhibitor in reversing drug resistance in a living organism.
Principle: A tumor xenograft model is established using P-gp-overexpressing cancer cells in immunocompromised mice. The mice are then treated with a chemotherapeutic agent alone or in combination with the P-gp inhibitor to assess the inhibitor's ability to enhance the anti-tumor effect of the chemotherapy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
P-gp-overexpressing cancer cell line.
-
Chemotherapeutic agent (P-gp substrate, e.g., paclitaxel, doxorubicin).
-
Test compound.
-
Calipers for tumor measurement.
Procedure:
-
Subcutaneously inject the P-gp-overexpressing cancer cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups:
-
Vehicle control
-
Chemotherapeutic agent alone
-
Test compound alone
-
Chemotherapeutic agent + Test compound
-
-
Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intravenous for paclitaxel).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for P-gp expression).
-
Compare the tumor growth inhibition between the treatment groups to determine the in vivo efficacy of the P-gp inhibitor.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts and processes involved in the verification of this compound's mechanism of action.
Caption: Mechanism of P-gp mediated drug efflux and its inhibition by this compound.
Caption: Experimental workflow for verifying the mechanism of action of a P-gp inhibitor.
Caption: Simplified overview of the transcriptional regulation of P-glycoprotein (MDR1).
References
A Comparative Guide to ONT-093 and Other MDR Modulators in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy. To counteract this, several generations of MDR modulators, also known as chemosensitizers or P-gp inhibitors, have been developed and evaluated in clinical trials. This guide provides a comparative overview of ONT-093, a notable P-gp inhibitor, and other key MDR modulators that have reached clinical investigation.
Mechanism of Action: P-glycoprotein Inhibition
MDR modulators primarily function by inhibiting the P-gp efflux pump. P-gp, a member of the ATP-binding cassette (ABC) transporter superfamily, utilizes the energy from ATP hydrolysis to expel cytotoxic drugs from the cell. By binding to P-gp, MDR modulators can allosterically or competitively inhibit its function, leading to increased intracellular accumulation and enhanced cytotoxicity of co-administered anticancer drugs.
The regulation of P-gp expression itself is a complex process involving multiple signaling pathways. Understanding these pathways provides further avenues for therapeutic intervention.
Caption: Regulation of P-gp expression and mechanism of MDR modulator inhibition.
Comparative Clinical Trial Data
The following tables summarize key quantitative data from clinical trials of this compound and other representative MDR modulators. It is important to note that direct cross-trial comparisons are challenging due to variations in study design, patient populations, and co-administered chemotherapies.
Table 1: this compound Clinical Trial Data
| Trial Phase | Combination Therapy | Cancer Type | Key Findings | Adverse Events | Reference |
| Phase I | Paclitaxel | Advanced Cancer | At 500 mg this compound and 175 mg/m² paclitaxel, a 45-65% increase in paclitaxel AUC was observed.[1] | Neutropenia, arthralgia, myalgia, peripheral neuropathy. Dose-limiting toxicity was febrile neutropenia.[1] | [1] |
| Proof of Concept | Docetaxel | Advanced Solid Tumors | Oral bioavailability of docetaxel increased to 26% (historically <10%).[2] | Well tolerated, most adverse events were grade 1 and 2.[2] |
Table 2: First-Generation MDR Modulator Clinical Trial Data
| Modulator | Trial Phase | Combination Therapy | Cancer Type | Response Rate | Key Toxicities | Reference |
| Verapamil | Clinical Study | FEC (5-fluorouracil, epirubicin, cyclophosphamide) | Stage IV Breast Cancer | 2 Complete Remissions, 4 Partial Remissions (in 11 patients) | Cardiovascular side effects are a limiting factor at doses required for P-gp inhibition. | |
| Cyclosporin | Prospective Study | VAD (vincristine, doxorubicin, dexamethasone) | Multiple Myeloma | 48% overall response rate in VAD-refractory patients. | Mild and reversible; did not include significant nephrotoxicity or serious cardiovascular side effects at the doses used. | |
| Cyclosporin | Phase I/II | Daunorubicin, Cytarabine | Acute Myeloid Leukemia | 69% overall response rate. | Nausea, vomiting, hypomagnesemia, burning dysesthesias, prolonged myelosuppression, transient hyperbilirubinemia. |
Table 3: Second and Third-Generation MDR Modulator Clinical Trial Data
| Modulator | Trial Phase | Combination Therapy | Cancer Type | Response Rate / Key Findings | Key Toxicities | Reference |
| Valspodar (PSC 833) | Phase I/II | Daunorubicin, Cytarabine | Relapsed/Refractory Acute Myeloid Leukemia | 12 of 53 patients achieved complete remission. The study was ended prematurely due to moderate results. | Treatment-related deaths from pneumonia, liver failure, and cerebral hemorrhage occurred. | |
| Valspodar (PSC 833) | Phase III | Paclitaxel, Carboplatin | Advanced Ovarian Cancer | No improvement in time to progression or overall survival compared to chemotherapy alone. | Higher incidence of adverse events, serious adverse events, and dose reductions compared to the control arm. | |
| Tariquidar (XR9576) | Phase I | Doxorubicin, Vinorelbine, or Docetaxel | Refractory Solid Tumors (Pediatric) | 3 objective responses (1 complete, 2 partial). | Dose-limiting toxicities were related to the cytotoxic drugs. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies cited.
This compound with Paclitaxel (Phase I)
-
Study Design: A Phase I dose-escalation trial.
-
Patient Population: 18 patients with advanced cancer.
-
Treatment Regimen: Patients received paclitaxel alone in the first cycle. In subsequent cycles, this compound was administered orally at doses ranging from 300 to 500 mg before and after intravenous paclitaxel (150 to 175 mg/m²). Cycles were repeated every 21 days.
-
Pharmacokinetic Analysis: Plasma concentrations of paclitaxel were measured to determine the area under the curve (AUC).
-
Toxicity Assessment: Adverse events were monitored and graded according to standard criteria.
Caption: Workflow for the Phase I trial of this compound with paclitaxel.
Valspodar (PSC 833) with Daunorubicin and Cytarabine (Phase I/II)
-
Study Design: A Phase I/II trial.
-
Patient Population: 53 patients with relapsed or primary refractory acute myeloid leukemia.
-
Treatment Regimen: Valspodar was administered at 10 mg/kg per 24 hours in combination with daunorubicin (45 mg/m² for 3 days) and cytarabine (1 g/m² twice daily for 4 days).
-
Efficacy Endpoint: Complete remission rate.
-
Safety Assessment: Monitoring of treatment-related mortality and other adverse events.
Tariquidar with Doxorubicin, Vinorelbine, or Docetaxel (Phase I)
-
Study Design: A Phase I trial.
-
Patient Population: 29 children and adolescents with refractory solid tumors.
-
Treatment Regimen: Tariquidar was administered at doses of 1, 1.5, or 2 mg/kg alone and in combination with doxorubicin, docetaxel, or vinorelbine.
-
Pharmacodynamic Assessment: P-gp function was assessed using a rhodamine efflux assay and 99mTc-sestamibi scintigraphy.
-
Response Evaluation: Tumor response was assessed using RECIST criteria.
Discussion and Future Outlook
The clinical development of MDR modulators has been a journey of evolving understanding. First-generation agents like verapamil and cyclosporin demonstrated proof-of-concept but were limited by significant toxicities at effective doses. Second and third-generation modulators, including valspodar and tariquidar, offered improved potency and specificity. However, large-scale clinical trials have often yielded disappointing results, with a failure to significantly improve patient outcomes in many cases.
This compound showed promise in early clinical studies by effectively increasing the systemic exposure of co-administered chemotherapeutics like paclitaxel and docetaxel with a manageable safety profile. The observed pharmacokinetic interactions highlight the importance of careful dose adjustments when combining MDR modulators with chemotherapy.
The challenges in translating the preclinical success of MDR modulators to widespread clinical benefit are multifactorial. These include the presence of other resistance mechanisms beyond P-gp, the difficulty in selecting patients most likely to benefit, and the complex pharmacokinetic interactions.
Future research in this area may focus on:
-
The development of more potent and specific P-gp inhibitors with favorable safety profiles.
-
The identification of predictive biomarkers to select patients whose tumors are primarily driven by P-gp-mediated resistance.
-
The exploration of novel combination strategies, potentially involving targeted therapies or immunotherapies, to overcome multiple resistance mechanisms simultaneously.
While the road to an effective and widely applicable MDR modulator has been challenging, the continued investigation of agents like this compound and the wealth of knowledge gained from previous clinical trials provide a solid foundation for future advancements in overcoming multidrug resistance in cancer.
References
A Comparative Guide to the In Vivo Efficacy of Ont-093 and First-Generation P-gp Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the third-generation P-glycoprotein (P-gp) inhibitor, Ont-093, against first-generation P-gp inhibitors. The comparison is based on available preclinical data to assist researchers and drug development professionals in understanding their relative performance in overcoming multidrug resistance (MDR) in cancer models.
Executive Summary
P-glycoprotein is a key transporter protein responsible for the efflux of various chemotherapeutic agents from cancer cells, leading to multidrug resistance. While first-generation P-gp inhibitors, such as verapamil and quinidine, demonstrated the potential to reverse this resistance, their clinical utility has been hampered by significant toxicity and unpredictable pharmacokinetic interactions.[1][2] The third-generation inhibitor, this compound (also known as OC144-093), was developed to offer improved potency, specificity, and a better safety profile.
This guide summarizes the available in vivo data for this compound and first-generation P-gp inhibitors. It is important to note that no direct head-to-head in vivo studies comparing this compound with first-generation inhibitors under the same experimental conditions have been identified in the public domain. Therefore, the data presented is a compilation from separate studies, and any direct comparison should be made with caution, considering the differences in experimental models, tumor types, and chemotherapeutic agents used.
In Vivo Efficacy Data
The following tables summarize the in vivo efficacy of this compound and the first-generation P-gp inhibitor, verapamil, in combination with chemotherapeutic agents in preclinical cancer models.
Table 1: In Vivo Efficacy of this compound in Murine Cancer Models
| Animal Model | Tumor Type | Chemotherapeutic Agent | This compound (OC144-093) Dose | Key Efficacy Endpoint | Result |
| Mice | P388 Leukemia (MDR) | Doxorubicin | Not Specified | Increased Lifespan | >100% increase in lifespan compared to doxorubicin alone |
| Mice | Human Breast Carcinoma Xenograft (MDR) | Paclitaxel | Not Specified | Antitumor Activity | Significant enhancement of antitumor activity |
| Mice | Human Colon Carcinoma Xenograft (MDR) | Paclitaxel | Not Specified | Antitumor Activity | Significant enhancement of antitumor activity |
Table 2: In Vivo Efficacy of Verapamil in Murine Cancer Models
| Animal Model | Tumor Type | Chemotherapeutic Agent | Verapamil Dose | Key Efficacy Endpoint | Result |
| Mice | B16 F10 Lung Colonization | Vincristine | Not Specified | Pulmonary Tumor Formation & Mean Survival | Significant decrease in tumor colonies and increase in mean survival |
| Mice | Metastatic Breast Cancer (4T1-R) | Doxorubicin | Not Specified | Overall Survival | No improvement in overall survival |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the data.
This compound (OC144-093) In Vivo Efficacy Studies
A pivotal preclinical study evaluated the in vivo efficacy of OC144-093 in various murine models of multidrug-resistant cancers.
-
Animal Models: The studies utilized mice engrafted with either MDR P388 leukemia cells or human breast and colon carcinoma xenografts.
-
Drug Administration:
-
OC144-093: The route and specific dose were not detailed in the available abstract. The compound was noted to be orally bioavailable (>50% in rodents).
-
Chemotherapeutic Agents: Doxorubicin or paclitaxel were administered to the tumor-bearing mice.
-
-
Efficacy Assessment:
-
P388 Leukemia Model: The primary endpoint was the percentage increase in the lifespan of the treated mice compared to the control group receiving doxorubicin alone.
-
Xenograft Models: Efficacy was determined by measuring the enhancement of the antitumor activity of paclitaxel, likely through the assessment of tumor growth inhibition.
-
-
Toxicity Assessment: The study noted that the combination of OC144-093 with doxorubicin or paclitaxel did not lead to a significant increase in toxicity.
Verapamil In Vivo Efficacy Studies
The in vivo efficacy of verapamil has been investigated in several preclinical models, with varying outcomes.
-
Animal Models:
-
One study used a B16 F10 lung colonization model in mice.
-
Another study employed a metastatic breast cancer model using 4T1-R cells in BALB/c mice.
-
-
Drug Administration:
-
Verapamil: The specific doses and routes of administration were not detailed in the available abstracts.
-
Chemotherapeutic Agents: Vincristine or doxorubicin were used in combination with verapamil.
-
-
Efficacy Assessment:
-
Lung Colonization Model: Efficacy was evaluated by counting the number of pulmonary tumor colonies and measuring the mean survival time of the mice.
-
Metastatic Breast Cancer Model: The primary endpoint was the overall survival of the mice.
-
-
Toxicity Assessment: First-generation P-gp inhibitors like verapamil are known to have dose-limiting toxicities, including cardiovascular side effects, which can complicate their in vivo application at concentrations required for effective P-gp inhibition.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes described, the following diagrams are provided.
References
Unlocking Chemotherapy's Potential: A Statistical Deep Dive into Ont-093 Combination Therapies
For researchers, scientists, and drug development professionals, the quest to overcome multidrug resistance in cancer treatment is a paramount challenge. Ont-093 (also known as OC144-093), a potent and orally active inhibitor of the P-glycoprotein (P-gp) pump, has emerged as a promising agent in combination therapies to enhance the efficacy of conventional chemotherapeutics. This guide provides a comparative analysis of preclinical and clinical data on this compound combination therapies, offering a statistical overview of its performance and detailed experimental insights.
P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance, actively pumping a wide array of chemotherapeutic drugs out of cancer cells and thereby reducing their intracellular concentration and effectiveness.[1] this compound is designed to inhibit this efflux mechanism, restoring the cytotoxic potential of co-administered anticancer agents.[2] Preclinical studies have demonstrated this compound's ability to reverse multidrug resistance to several chemotherapeutic agents, including doxorubicin, paclitaxel, and vinblastine, in a variety of cancer cell lines.[2]
Quantitative Analysis of this compound Combination Therapy
The following tables summarize the key pharmacokinetic and efficacy data from preclinical and clinical studies of this compound in combination with various chemotherapeutic agents.
Table 1: Preclinical Efficacy of this compound Combination Therapy
| Combination Agent | Cancer Model | Key Findings | Reference |
| Doxorubicin | MDR P388 Leukemia (in vivo) | >100% increase in the lifespan of doxorubicin-treated mice. | [2] |
| Paclitaxel | MDR Human Breast Carcinoma Xenograft (in vivo) | Significant enhancement of in vivo antitumor activity. | [2] |
| Paclitaxel | MDR Human Colon Carcinoma Xenograft (in vivo) | Significant enhancement of in vivo antitumor activity. | |
| Doxorubicin, Paclitaxel, Vinblastine | Human Lymphoma, Breast, Ovarian, Uterine, and Colorectal Carcinoma Cell Lines (in vitro) | Reversed multidrug resistance with an average EC50 of 0.032 µM. |
Table 2: Clinical Pharmacokinetics of this compound in Combination with Paclitaxel
A Phase I study involving 18 patients with advanced cancer.
| Dose Level | This compound Dose | Paclitaxel Dose (mg/m²) | Change in Paclitaxel AUC (Cycle 2 vs. Cycle 1) | Key Toxicities |
| 1-3 | 300-500 mg | 150-175 | No significant change | Neutropenia, arthralgia, myalgia, peripheral neuropathy |
| 4 | 500 mg | 175 | 45-65% increase in 4 of 6 patients | Higher-grade neutropenia, 1 case of febrile neutropenia |
Table 3: Clinical Pharmacokinetics of Oral Docetaxel in Combination with this compound
A proof-of-concept study in 12 patients with advanced solid tumors.
| Treatment Arm | Docetaxel Formulation | This compound Dose | Mean Cmax (ng/mL) | Mean AUC0-∞ (ng·h/mL) | Apparent Relative Oral Bioavailability |
| Combination | 100 mg oral | 500 mg oral | 415 ± 255 | 844 ± 753 | 26% ± 8% |
| Monotherapy | 100 mg i.v. | N/A | 2124 ± 1054 | 2571 ± 1598 | N/A |
Experimental Protocols
In Vivo Xenograft Studies (Summarized from)
-
Animal Models: Immunocompromised mice were engrafted with multidrug-resistant (MDR) human breast and colon carcinoma cells. For the leukemia model, mice were engrafted with MDR P388 leukemia cells.
-
Treatment Regimen: Animals were treated with the respective chemotherapeutic agent (e.g., paclitaxel, doxorubicin) with or without co-administration of this compound.
-
Efficacy Assessment: Antitumor activity was assessed by measuring tumor volume over time. For the leukemia model, efficacy was determined by the increase in lifespan of the treated mice compared to control groups.
Phase I Clinical Trial of this compound with Paclitaxel (Summarized from)
-
Study Design: A dose-escalation Phase I pharmacokinetic trial.
-
Patient Population: 18 patients with advanced cancer.
-
Treatment Cycles: Patients received paclitaxel alone in the first cycle. In subsequent cycles, this compound was administered before and after the intravenous paclitaxel infusion. Doses of this compound ranged from 300 to 500 mg, and paclitaxel doses were between 150 and 175 mg/m², administered every 21 days.
-
Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the pharmacokinetic parameters of both paclitaxel and this compound.
-
Safety Assessment: Toxicities were monitored and graded according to standard criteria.
Proof-of-Concept Study of Oral Docetaxel with this compound (Summarized from)
-
Study Design: A randomized, two-period crossover study.
-
Patient Population: 12 patients with advanced solid tumors.
-
Treatment Arms: Patients were randomized to receive either a single course of 100 mg oral docetaxel combined with 500 mg oral this compound, followed by a 100 mg intravenous dose of docetaxel alone two weeks later, or the reverse sequence.
-
Pharmacokinetic Analysis: Blood samples were collected to determine the plasma concentrations of docetaxel and calculate pharmacokinetic parameters, including Cmax and AUC. Oral bioavailability was calculated by comparing the AUC of oral docetaxel with that of intravenous docetaxel.
-
Safety Assessment: Adverse events were monitored throughout the study.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the P-glycoprotein-mediated multidrug resistance pathway and the workflow of the clinical trials.
References
Replicating Published Findings on Ont-093's Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the P-glycoprotein (P-gp) inhibitor Ont-093 (also known as OC144-093) with other third-generation alternatives. This document outlines the methodologies for replicating key experiments and presents supporting data to objectively evaluate the performance of these compounds in overcoming multidrug resistance (MDR).
Introduction to this compound and Multidrug Resistance
This compound is a potent and selective inhibitor of P-glycoprotein, a transmembrane efflux pump that is a major contributor to multidrug resistance in cancer cells.[1] By actively transporting a wide range of chemotherapeutic agents out of the cell, P-gp reduces their intracellular concentration and therapeutic efficacy. P-gp inhibitors, such as this compound, aim to reverse this resistance, thereby restoring the sensitivity of cancer cells to chemotherapy. This guide focuses on comparing the in vitro activity of this compound with other well-characterized third-generation P-gp inhibitors: elacridar, zosuquidar, and tariquidar.
Performance Comparison of P-glycoprotein Inhibitors
The following tables summarize the in vitro potency of this compound and its alternatives. It is important to note that IC50 and EC50 values can vary depending on the specific cell line, substrate, and experimental conditions used in each study. The data presented here is collated from various publications to provide a comparative overview.
Table 1: In Vitro Potency in Reversing Multidrug Resistance (EC50)
| Compound | Average EC50 (µM) for Doxorubicin Resistance Reversal | Cell Line(s) | Reference |
| This compound (OC144-093) | 0.032 | Human lymphoma, breast, ovarian, uterine, and colorectal carcinoma cell lines | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of the inhibitor required to restore the cytotoxic effect of a chemotherapeutic agent by 50% in resistant cells.
Table 2: In Vitro P-glycoprotein Inhibition (IC50)
| Compound | IC50 (µM) | Assay | Notes | Reference |
| This compound (OC144-093) | 0.16 | P-gp ATPase Activity | [2] | |
| Elacridar | 0.027 - 0.16 | Rhodamine 123 accumulation / [3H]azidopine labeling | Potent dual inhibitor of P-gp and BCRP | [2] |
| Zosuquidar | 0.0065 - 0.417 | Calcein-AM assay / Etoposide permeability | Significant variation depending on assay methodology | [3] |
| Tariquidar | ~0.04 | Substrate transport inhibition | High affinity (Kd = 5.1 nM) |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of P-gp by 50%.
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key in vitro assays are provided below.
Reversal of Multidrug Resistance Assay
This assay determines the ability of a P-gp inhibitor to restore the sensitivity of resistant cancer cells to a chemotherapeutic agent (e.g., doxorubicin, paclitaxel).
a. Cell Culture:
-
Culture a P-gp-overexpressing, multidrug-resistant cell line (e.g., K562/DOX, MCF7/ADR) and its corresponding parental, drug-sensitive cell line.
-
Maintain the resistant cell line in a medium containing a low concentration of the selecting drug to ensure continued P-gp expression.
b. Cytotoxicity Assay (MTT Assay):
-
Seed the resistant cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin) in the culture medium.
-
Prepare solutions of the P-gp inhibitor (this compound or alternative) at a fixed, non-toxic concentration.
-
Treat the cells with the chemotherapeutic agent alone or in combination with the P-gp inhibitor. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 of the chemotherapeutic agent in the presence and absence of the P-gp inhibitor. The fold-reversal of resistance is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of the inhibitor.
Rhodamine 123 Efflux Assay
This assay directly measures the inhibitory effect of a compound on the efflux function of P-gp using the fluorescent substrate Rhodamine 123.
a. Cell Preparation:
-
Seed P-gp-overexpressing cells (e.g., MDCK-MDR1) and the parental cell line in 96-well plates and grow to confluence.
b. Assay Protocol:
-
Wash the cells with a pre-warmed buffer (e.g., PBS).
-
Incubate the cells with various concentrations of the test inhibitor (this compound or alternatives) for a predetermined time (e.g., 30 minutes). Include a positive control inhibitor (e.g., verapamil) and a vehicle control.
-
Add Rhodamine 123 to all wells at a final concentration of 5 µM and incubate for 30-60 minutes at 37°C.
-
Wash the cells with an ice-cold buffer to stop the efflux.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader.
-
Alternatively, for a kinetic measurement of efflux, after loading with Rhodamine 123, replace the medium with a fresh medium containing the inhibitor and measure the decrease in intracellular fluorescence over time using a flow cytometer.
-
The increase in intracellular Rhodamine 123 accumulation in the presence of the inhibitor is a measure of P-gp inhibition.
P-gp ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. P-gp inhibitors can modulate this activity.
a. Membrane Preparation:
-
Prepare membrane vesicles from cells overexpressing P-gp (e.g., Sf9 insect cells infected with a baculovirus expressing human P-gp).
b. Assay Protocol:
-
In a 96-well plate, add the P-gp-containing membrane vesicles to an assay buffer containing an ATP regeneration system.
-
Add the test inhibitor (this compound or alternatives) at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).
-
The inhibition of verapamil-stimulated ATPase activity is a measure of the inhibitor's potency.
Visualizing Cellular Mechanisms and Workflows
To better understand the processes described, the following diagrams illustrate the P-glycoprotein signaling pathway and the experimental workflows.
Mechanism of P-glycoprotein inhibition by this compound.
Workflow for the reversal of multidrug resistance assay.
Workflow for the Rhodamine 123 efflux assay.
References
Safety Operating Guide
Navigating the Safe Disposal of ONT-093: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like ONT-093 is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle this compound as a potentially hazardous substance. The following step-by-step guide provides essential safety and logistical information for its appropriate disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A laboratory coat is essential to protect against accidental splashes.
All handling of both solid this compound and solutions containing the compound should be conducted in a well-ventilated area, ideally within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
A systematic approach to waste segregation, containment, and disposal is crucial. Under no circumstances should this compound or its containers be disposed of in the general trash or down the drain.[1]
1. Waste Identification and Segregation:
Proper segregation of waste streams is the first step to ensure safe and compliant disposal. The different types of waste generated from work with this compound should be categorized as follows:
-
Solid Waste: This includes any unused or expired this compound powder, as well as contaminated materials like weighing boats, paper towels, and gloves.[1]
-
Liquid Waste: This category comprises any solutions containing this compound, such as those from experimental assays, and any solvents used to rinse contaminated containers.[1]
-
Sharps Waste: Any contaminated needles, syringes, or pipette tips must be segregated into a dedicated sharps container.[1]
It is critical to maintain these separate waste streams and never mix incompatible chemicals in the same waste container.[1]
2. Waste Containment and Labeling:
Each waste stream must be collected in a clearly labeled, sealable container appropriate for its contents.
-
Solid Waste: Use a designated solid waste container, such as a plastic wide-mouth bottle. The label must clearly read "Hazardous Chemical Waste" and specify the contents (e.g., "this compound contaminated debris").
-
Liquid Waste: Collect in a chemical-resistant container. The container must be labeled as "Hazardous Chemical Waste" and list all constituents, including solvents and their approximate concentrations.
-
Sharps Waste: Use a puncture-resistant sharps container clearly labeled as "Hazardous Chemical Waste - Sharps".
3. Storage of Hazardous Waste:
Hazardous waste containers should be stored in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are stored separately to prevent any accidental reactions.
4. Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal. This is achieved through a triple-rinsing procedure:
-
Select a solvent in which this compound is soluble (e.g., DMSO, ethanol, or methanol).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap and agitate the container to rinse it thoroughly.
-
Empty the rinsate into the designated hazardous liquid waste container.
-
Repeat this rinsing process two more times for a total of three rinses.
After triple-rinsing, the container should be air-dried in a fume hood. The label must then be defaced or removed before the container can be disposed of as non-hazardous waste.
5. Arranging for Final Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. It is crucial to follow all institutional procedures for waste manifest documentation. Waste will then be transferred to an approved environmental management vendor for incineration.
Quantitative Data Summary
Currently, there is no specific quantitative data available for the disposal of this compound. In the absence of such data, all waste containing this compound should be treated as hazardous. General guidelines for hazardous waste disposal from regulatory bodies such as the Environmental Protection Agency (EPA) should be followed. For instance, some regulations define bulk-contaminated materials as those whose contents weigh more than 3% of the container's capacity. However, it is safest to treat all this compound waste as hazardous.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealable container | Collection by EHS for professional incineration. |
| Liquid Waste | Labeled, chemical-resistant bottle | Collection by EHS for professional incineration. |
| Sharps Waste | Labeled, puncture-resistant container | Collection by EHS for professional incineration. |
| Empty Containers | General non-hazardous waste bin | After triple-rinsing and defacing of the label. |
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the disposal procedure itself can be considered a critical laboratory protocol.
Protocol: Decontamination of this compound Glassware
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent in which this compound is soluble. Collect this initial rinsate as hazardous liquid waste.
-
Soaking: Immerse the glassware in a basic solution (e.g., a solution of sodium hydroxide or a commercial laboratory cleaning solution) and sonicate for at least 30 minutes.
-
Thorough Washing: Wash the glassware with laboratory detergent and hot water.
-
Final Rinses: Rinse the glassware thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: Workflow for this compound Waste Disposal.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
